1,6-Dimethyl-1H-benzo[d]imidazole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,6-dimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARVSSLSGAIQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564751 | |
| Record name | 1,6-Dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10394-40-8 | |
| Record name | 1,6-Dimethyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
This compound, a derivative of the versatile benzimidazole scaffold, possesses a unique set of physicochemical properties. While specific experimental values for some properties remain elusive in publicly available literature, the fundamental characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Purity | ≥97% | [1] |
| InChI Key | FARVSSLSGAIQMM-UHFFFAOYSA-N | [1] |
Synthesis Protocols
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methodologies available. While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general and widely applicable synthetic strategy involves the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or aldehyde.
A plausible synthetic route for this compound would involve the reaction of 3-methyl-1,2-phenylenediamine with acetic acid or a derivative thereof. The general principle of this reaction is illustrated in the following workflow.
Plausible synthetic workflow for this compound.
General Experimental Protocol for Benzimidazole Synthesis:
A common method for the synthesis of 2-substituted benzimidazoles involves the following steps:
-
Reactant Mixture: An equimolar mixture of the o-phenylenediamine derivative and the corresponding aldehyde or carboxylic acid is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Catalyst Addition: An acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, is often added to facilitate the reaction.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved by recrystallization from an appropriate solvent.
Spectral Data
The structural confirmation of this compound is supported by spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR (Proton NMR) Data:
While a fully interpreted spectrum is not available, the expected proton signals for this compound would include:
-
Aromatic protons in the range of 7.0-8.0 ppm.
-
Two distinct methyl group signals, one for the N-methyl group and one for the aryl-methyl group, likely appearing in the upfield region (2.0-4.0 ppm).
¹³C NMR (Carbon NMR) Data:
The ¹³C NMR spectrum would be expected to show:
-
Signals for the aromatic carbons in the downfield region (100-150 ppm).
-
Signals for the two methyl carbons in the upfield region (15-35 ppm).
For detailed spectral data, researchers are encouraged to consult specialized databases such as ChemicalBook, which may provide access to ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.
Biological Activity and Signaling Pathways
The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of benzimidazole have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
However, specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of This compound are currently limited in the public domain. The functional role of this specific isomer remains an area for future research and exploration.
The general mechanism of action for many biologically active benzimidazoles involves their ability to interact with various biological targets, such as enzymes and receptors, due to their structural similarity to endogenous purines.
General principle of benzimidazole bioactivity.
Further investigation into the specific biological profile of this compound is warranted to unlock its potential therapeutic applications.
References
Elucidation of the Molecular Architecture: A Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1,6-Dimethyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. This document outlines the probable synthetic pathways, detailed experimental protocols for characterization, and a summary of expected analytical data based on closely related analogs. Due to the limited availability of specific experimental data for the 1,6-isomer in public databases, this guide leverages established principles of organic chemistry and spectroscopy to present a robust framework for its identification and characterization.
Predicted Spectroscopic and Structural Data
Table 1: Predicted and Comparative ¹H and ¹³C NMR Chemical Shifts
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound (Predicted) | CDCl₃ | δ ≈ 7.8-8.0 (s, 1H, H2), 7.5-7.7 (m, 1H, H7), 7.2-7.4 (m, 1H, H4), 7.0-7.2 (m, 1H, H5), 3.8-4.0 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, Ar-CH₃) | δ ≈ 143-145 (C2), 142-144 (C7a), 133-135 (C3a), 132-134 (C6), 123-125 (C5), 119-121 (C4), 109-111 (C7), 31-33 (N-CH₃), 21-23 (Ar-CH₃) |
| 1-Methyl-1H-benzo[d]imidazole | DMSO-d₆ | 7.82 (s, 1H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), 3.68 (s, 3H)[1] | 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96[1] |
| 5,6-Dimethyl-1H-benzo[d]imidazole | CDCl₃ & DMSO-d₆ | Data not fully resolved in provided source | Data not fully resolved in provided source |
Table 2: Predicted Mass Spectrometry Fragmentation
| Ion Type | Predicted m/z | Description |
| [M]⁺ | 146 | Molecular Ion |
| [M-H]⁺ | 145 | Loss of a hydrogen radical |
| [M-CH₃]⁺ | 131 | Loss of a methyl radical |
| [M-HCN]⁺ | 119 | Loss of hydrogen cyanide from the imidazole ring |
Table 3: Comparative Crystallographic Data of a Related Compound (5,6-Dimethyl-1H-benzimidazol-3-ium nitrate)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.938 (4) |
| b (Å) | 14.694 (8) |
| c (Å) | 10.379 (6) |
| β (°) | 108.598 (9) |
| Volume (ų) | 1002.8 (10) |
This data is for a related salt and is provided for general comparison of the benzimidazole core packing.[2]
Synthesis and Characterization Workflow
The structural elucidation of a novel or uncharacterized compound like this compound follows a logical progression from synthesis to spectroscopic analysis and final structure confirmation.
Caption: Synthesis and Characterization Workflow.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis Protocol: Cyclocondensation
A plausible and efficient method for the synthesis of this compound is the Phillips condensation method.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-N¹-methylbenzene-1,2-diamine in an excess of formic acid, which acts as both a reactant and a solvent.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purification: Dry the crude product and purify it by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include distinct peaks for the aromatic protons, the N-methyl protons, and the aromatic methyl protons.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show the number of unique carbon environments in the molecule.
-
2D NMR (COSY, HSQC): To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
X-ray Crystallography
-
Crystal Growth: If the purified compound is a solid, grow single crystals suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The refined structure will provide precise bond lengths, bond angles, and information about the packing of the molecules in the solid state.
Plausible Biological Signaling Pathway
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as microtubule inhibitors, which can lead to cell cycle arrest and apoptosis in cancer cells. The following diagram illustrates a plausible signaling pathway for a benzimidazole compound with such activity.
Caption: Microtubule Disruption Pathway.
This guide provides a foundational understanding of the structure, synthesis, and potential biological role of this compound, serving as a valuable resource for researchers in the field of drug discovery and development. The methodologies and data presented herein offer a clear path for the definitive elucidation of this compound's properties.
References
An In-depth Technical Guide to Dimethyl-1H-benzo[d]imidazole Isomers for Researchers and Drug Development Professionals
An important note on chemical isomers: This guide provides information on two distinct isomers of dimethyl-1H-benzo[d]imidazole. Initial sections will address the specific request for 1,6-Dimethyl-1H-benzo[d]imidazole, including its unique Chemical Abstracts Service (CAS) number. However, due to the limited availability of in-depth technical data for this specific isomer, the subsequent, more detailed sections of this whitepaper will focus on the closely related and extensively researched isomer, 5,6-Dimethyl-1H-benzo[d]imidazole . This latter compound is of significant interest to the scientific community due to its role as an endogenous metabolite.
This compound: Identification and Properties
This compound is a distinct chemical entity with the CAS number 10394-40-8 [1][2]. While specific experimental data for this compound is not widely published, predicted physicochemical properties are available and summarized below.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Density | 1.09±0.1 g/cm³ |
| Boiling Point | 274.6±33.0 °C |
| Flash Point | 119.9±25.4 °C |
| pKa | 5.67±0.10 |
| Data sourced from Guidechem[1] |
Due to the scarcity of published research on this compound, the remainder of this guide will focus on the biologically significant isomer, 5,6-Dimethyl-1H-benzo[d]imidazole.
5,6-Dimethyl-1H-benzo[d]imidazole: A Core Technical Overview
CAS Number: 582-60-5
5,6-Dimethyl-1H-benzo[d]imidazole is an endogenous metabolite that plays a crucial role in the biosynthesis of Vitamin B12[3][4][5][6]. It is also utilized as a precursor in the synthesis of various other active compounds[7]. This section provides a comprehensive overview of its properties, synthesis, and biological significance.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Solubility | DMSO: 45 mg/mL (307.82 mM) |
| Data sourced from TargetMol[8] |
Biological Significance and Signaling Pathways
5,6-Dimethyl-1H-benzo[d]imidazole is a key intermediate in riboflavin metabolism and is the penultimate precursor in the synthesis of alpha-Ribazole[8]. In anaerobic organisms, it serves as the "lower ligand" for the cobalt center in cobalamin (Vitamin B12)[3][4]. The biosynthesis of 5,6-dimethylbenzimidazole is a critical step and can be a rate-limiting factor in the overall production of Vitamin B12[9].
The anaerobic biosynthesis pathway involves the conversion of 5-aminoimidazole ribotide (AIR) to 5-hydroxybenzimidazole (HBI) by the radical S-adenosyl-l-methionine (SAM) enzyme BzaF (HBI synthase)[3][4]. Subsequently, 5,6-Dimethyl-1H-benzo[d]imidazole is formed and then transformed into N1-(5-Phospho-alpha-D-ribosyl)-5,6-dimethylbenzimidazole by the enzyme nicotinate-nucleotide--dimethylbenzimidazole phosphoribosyltransferase[8].
Experimental Protocols
General Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives, including 5,6-Dimethyl-1H-benzo[d]imidazole, can be achieved through the condensation of the corresponding o-phenylenediamine with a carboxylic acid or an aldehyde[10][11][12]. The following is a generalized protocol based on common laboratory practices.
Objective: To synthesize a 2-substituted benzimidazole derivative.
Materials:
-
Substituted o-phenylenediamine (e.g., 4,5-dimethyl-1,2-phenylenediamine for the synthesis of 5,6-dimethyl-1H-benzimidazole derivatives)
-
Aldehyde or carboxylic acid
-
Solvent (e.g., ethanol, water, or a mixture)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
In a reaction vessel, dissolve the o-phenylenediamine in the chosen solvent.
-
Add the aldehyde or carboxylic acid to the solution. The stoichiometry may vary depending on the desired product.
-
If required, add the catalyst and/or oxidizing agent to the reaction mixture.
-
Stir the mixture at room temperature or under reflux, depending on the specific protocol.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction.
-
Purify the product using column chromatography or recrystallization to obtain the desired benzimidazole derivative.
Applications in Drug Development and Research
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties[14]. The 5,6-dimethyl-1H-benzo[d]imidazole scaffold has been incorporated into various novel compounds with potential therapeutic applications. For instance, derivatives have been synthesized and evaluated as anticancer agents, with some showing inhibitory activity against enzymes like 17β-HSD10, which is implicated in Alzheimer's disease[15]. Furthermore, modifications at the 6-position of the benzimidazole ring have been shown to be important for affinity to the GABA-A receptor[16]. The study of these derivatives often involves screening against various cancer cell lines and investigating their interactions with biological targets such as DNA and specific enzymes[11][12].
This technical guide provides a foundational understanding of this compound and a more detailed exploration of its biologically significant isomer, 5,6-Dimethyl-1H-benzo[d]imidazole. The provided data and protocols are intended to support researchers, scientists, and drug development professionals in their ongoing work with this important class of compounds.
References
- 1. guidechem.com [guidechem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-Dimethylbenzimidazole Ligand to Vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of vitamin B12. Some properties of the 5,6-dimethylbenzimidazole-forming system of Propionibacterium freudenreichii and Propionibacterium shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of the 5,6-dimethylbenzimidazole moiety of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5,6-Dimethyl-1H-benzo[d]imidazole | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. GtR [gtr.ukri.org]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 1,6-dimethyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the benzimidazole core via the Phillips-Ladenburg reaction, followed by a selective N-methylation in the second step.
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole. This intermediate is synthesized by the cyclocondensation of 3,4-diaminotoluene with formic acid. This reaction establishes the core benzimidazole ring system.
Step 2: N-methylation to yield this compound. The intermediate, 6-methyl-1H-benzo[d]imidazole, is then methylated at the N-1 position of the imidazole ring using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.
Below is a graphical representation of the overall synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-methyl-1H-benzo[d]imidazole
This procedure is adapted from the well-established Phillips-Ladenburg reaction for benzimidazole synthesis.[1][2]
Reaction Scheme:
Caption: Synthesis of 6-methyl-1H-benzo[d]imidazole.
Materials:
-
3,4-Diaminotoluene
-
90% Formic Acid
-
10% Sodium Hydroxide Solution
-
Activated Carbon (e.g., Norite)
-
Deionized Water
Procedure:
-
In a round-bottomed flask, combine 3,4-diaminotoluene (0.5 mole) with 90% formic acid (0.75 mole).
-
Heat the reaction mixture in a water bath at 100°C for 2 hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
For purification, recrystallize the crude product from boiling water, using activated carbon to decolorize the solution if necessary.
-
Filter the hot solution and allow the filtrate to cool to 10-15°C to induce crystallization.
-
Collect the purified white crystals of 6-methyl-1H-benzo[d]imidazole by filtration and dry at 100°C.
Step 2: Synthesis of this compound
This N-methylation procedure is a common method for the alkylation of benzimidazoles.[3][4]
Reaction Scheme:
Caption: N-methylation of 6-methyl-1H-benzo[d]imidazole.
Materials:
-
6-methyl-1H-benzo[d]imidazole
-
Methyl Iodide or Dimethyl Sulfate
-
Sodium Hydride (NaH) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate
-
Brine Solution
Procedure:
-
In a dry, nitrogen-flushed round-bottomed flask, dissolve 6-methyl-1H-benzo[d]imidazole (1 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture again in an ice bath and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of 6-methyl-1H-benzo[d]imidazole
| Parameter | Value | Reference |
| Starting Material | 3,4-Diaminotoluene | [1] |
| Reagent | 90% Formic Acid | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | 83-85% | [1] |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 6-methyl-1H-benzo[d]imidazole | [3][4] |
| Methylating Agent | Methyl Iodide / Dimethyl Sulfate | [3][4][5] |
| Base | NaH / K2CO3 | [3] |
| Solvent | Anhydrous DMF / Acetone | [3] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 12-16 hours | General procedure |
Table 3: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 6-methyl-1H-benzo[d]imidazole | C8H8N2 | 132.16 | 172-174 |
| This compound | C9H10N2 | 146.19 | Not specified |
Note: Specific yield and melting point for this compound are not explicitly stated in the reviewed literature but are expected to be high based on similar reactions.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis of this compound. The provided protocols are based on well-established chemical transformations and offer a clear pathway for the preparation of this valuable compound for research and development purposes. The structured data and visual diagrams are intended to facilitate easy comprehension and implementation of these synthetic methods in a laboratory setting. Further optimization of the N-methylation step may be possible to improve yields and reduce reaction times.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1,6-Dimethyl-1H-benzo[d]imidazole: A Technical Guide
Introduction
1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. As a derivative of benzimidazole, it is of interest to researchers in medicinal chemistry and materials science. The benzimidazole core is a key structural motif in a variety of biologically active molecules, including vitamin B12. A thorough understanding of the spectroscopic properties of this compound is essential for its identification, characterization, and the elucidation of its structure-activity relationships in various applications. This guide provides a summary of available spectroscopic data and relevant experimental protocols.
Note on Data Availability
Spectroscopic Data
¹H NMR Spectroscopy of this compound
The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not fully available |
A reference to the ¹H NMR spectrum for this compound exists, however, the detailed peak assignments are not provided in the available literature.[1]
Spectroscopic Data of the Isomer: 5,6-Dimethyl-1H-benzo[d]imidazole
The following data is for the isomer 5,6-Dimethyl-1H-benzo[d]imidazole.
¹H NMR Data of 5,6-Dimethyl-1H-benzo[d]imidazole
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.38 | s | -CH₃ (at C5 and C6) |
| 7.41 | s | Ar-H (at C4 and C7) |
| 8.01 | s | -CH (at C2) |
| 12.28 | s (br) | -NH |
¹³C NMR Data of 5,6-Dimethyl-1H-benzo[d]imidazole
| Chemical Shift (δ) ppm | Assignment |
| 20.2 | -CH₃ |
| 115.0 | C4, C7 |
| 131.0 | C5, C6 |
| 136.0 | C3a, C7a |
| 141.5 | C2 |
Mass Spectrometry (MS) Data of 5,6-Dimethyl-1H-benzo[d]imidazole
| m/z | Relative Intensity (%) | Assignment |
| 146 | 100 | [M]⁺ |
| 131 | 80 | [M-CH₃]⁺ |
| 118 | 20 | [M-N₂H₂]⁺ |
| 91 | 30 | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy Data of 5,6-Dimethyl-1H-benzo[d]imidazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3200 | Broad | N-H stretch |
| 2920 | Medium | C-H stretch (aromatic) |
| 2850 | Medium | C-H stretch (aliphatic) |
| 1620 | Strong | C=N stretch |
| 1450-1600 | Medium-Strong | C=C stretch (aromatic) |
| 1270 | Medium | C-N stretch |
| 740-850 | Strong | C-H bend (out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy of Benzimidazoles
Specific UV-Vis data for this compound is not available. However, the benzimidazole core generally exhibits characteristic absorption bands in the UV region.
| Wavelength (λmax, nm) | Solvent | Assignment |
| ~245 | Water | π → π* transition |
| ~270 | Water | π → π* transition |
| ~278 | Water | π → π* transition |
These values are for the parent 1H-benzimidazole and may vary with substitution.[2]
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly published. However, the following are general methodologies typically employed for the analysis of benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR : The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR : The spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR.
Mass Spectrometry (MS)
-
Instrumentation : An electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).
-
Sample Introduction : The sample can be introduced directly via a solid probe or, if coupled with chromatography, through a GC or LC system.
-
EI-MS : The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
ESI-MS : The sample is dissolved in a suitable solvent and infused into the spectrometer, where it is ionized by a high voltage, producing protonated or deprotonated molecular ions.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation : The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition : The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition : The absorbance is measured over the UV-Vis range (typically 200-800 nm), with the solvent used as a reference.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 1,6-Dimethyl-1H-benzo[d]imidazole, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery.
Core Molecular Data
This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The methyl substitutions at the 1 and 6 positions of the benzimidazole core influence its physicochemical properties and potential biological activity.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| CAS Number | 10394-40-8 |
| Canonical SMILES | CN1C=NC2=CC(C)=CC=C12 |
| InChI Key | FARVSSLSGAIQMM-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and widely adopted method for the synthesis of N-substituted benzimidazoles can be adapted. This typically involves the condensation of an appropriately substituted o-phenylenediamine with a suitable cyclizing agent.
A plausible synthetic route for this compound would involve the reaction of 4-methyl-N1-methylbenzene-1,2-diamine with a one-carbon synthon, such as formic acid or a derivative thereof.
General Experimental Workflow for Benzimidazole Synthesis
The following diagram outlines a generalized workflow for the synthesis of benzimidazole derivatives, which can be conceptually applied to the preparation of this compound.
Caption: A generalized workflow for the synthesis of benzimidazole derivatives.
Biological Activity and Signaling Pathways
Detailed studies on the specific biological activities and the modulation of signaling pathways by this compound are not prominently reported in the current scientific literature. However, the broader class of benzimidazole derivatives is well-established for its diverse pharmacological properties. Many benzimidazole-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, some benzimidazole derivatives are known to inhibit kinases, which are key regulators of cellular signaling pathways.
Potential Kinase Inhibition Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a kinase-inhibiting benzimidazole derivative. This is a generalized representation and not specific to this compound, for which such data is not currently available.
Caption: A generalized diagram of a kinase signaling pathway potentially targeted by benzimidazole derivatives.
Future Directions and Research Opportunities
The lack of specific data on the biological effects of this compound presents a clear opportunity for further research. Investigating the synthesis and biological evaluation of this and other less-studied benzimidazole isomers could uncover novel therapeutic agents.
Future studies should focus on:
-
Developing and optimizing a specific and efficient synthesis protocol for this compound.
-
Screening the compound against a panel of biological targets, including kinases, to identify potential therapeutic applications.
-
Elucidating the mechanism of action and identifying the specific signaling pathways modulated by this compound.
Navigating the Biological Landscape of Dimethyl-Benzimidazoles: A Focus on the 1,6-Isomer
A comprehensive review of the existing scientific literature reveals a notable scarcity of specific data on the biological activity of 1,6-Dimethyl-1H-benzo[d]imidazole. While the broader benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of pharmacological properties, the specific 1,6-dimethyl substituted variant remains largely unexplored in publicly accessible research. This technical guide, therefore, serves to highlight this knowledge gap and, in its place, provides a detailed overview of the biological activities of closely related dimethyl-benzimidazole isomers and the general benzimidazole framework. This information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical space.
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is considered a "privileged" structure in medicinal chemistry. This is attributed to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile. Derivatives of this scaffold have been successfully developed into drugs with various therapeutic applications, including anticancer, antimicrobial, antiviral, and anthelmintic agents.
Biological Activities of Dimethyl-Benzimidazole Isomers
While specific data for the 1,6-dimethyl isomer is lacking, studies on other dimethylated benzimidazoles, such as the 5,6-dimethyl isomer, offer valuable insights into the potential biological activities of this class of compounds. 5,6-Dimethyl-1H-benzo[d]imidazole is a known endogenous metabolite and has been investigated for its potential antioxidant and antimicrobial properties.[1][2] Research into various benzimidazole derivatives has demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, such as inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of kinase activity.[3][4][5][6][7][8]
-
Antimicrobial Activity: The benzimidazole core is found in numerous antimicrobial agents. These compounds can exert their effects by inhibiting essential microbial enzymes or interfering with cellular processes.[1][9][10][11][12]
-
Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit a variety of enzymes, including kinases, which are critical in cellular signaling pathways. This inhibitory action is a key mechanism behind their therapeutic effects, particularly in cancer.[5][6][8][13]
General Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. The specific reagents and reaction conditions can be varied to introduce different substituents onto the benzimidazole core, allowing for the exploration of structure-activity relationships.
A general workflow for the synthesis and evaluation of benzimidazole derivatives is depicted below.
References
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 13. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of dimethylbenzimidazoles
An In-depth Technical Guide to the Discovery and History of Dimethylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dimethylbenzimidazole core, a prominent heterocyclic scaffold, is of significant interest in medicinal chemistry and biology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of dimethylbenzimidazoles, with a particular focus on 5,6-dimethylbenzimidazole (DMB), the axial ligand for cobalt in vitamin B12. We delve into the key historical milestones, from its initial synthesis to its identification as a crucial component of a vital coenzyme. This document details both the chemical and biosynthetic pathways of its formation, providing explicit experimental protocols for key reactions. Furthermore, we explore the diverse therapeutic applications of dimethylbenzimidazole derivatives, particularly in oncology, supported by quantitative data on their biological activities. The guide includes detailed diagrams of synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the chemistry and pharmacology of this important class of compounds.
Introduction
Benzimidazoles are bicyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings.[1][2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically significant drugs.[3][4][5] Among the various derivatives, dimethylbenzimidazoles have garnered special attention, largely due to the profound biological role of one of its isomers, 5,6-dimethylbenzimidazole (DMB).
The most notable occurrence of DMB in nature is as N-ribosyl-dimethylbenzimidazole, which serves as the lower axial ligand for the cobalt ion in true vitamin B12 (cobalamin).[1][2][4] This unique role has spurred extensive research into its biosynthesis and chemical synthesis. Beyond its function in vitamin B12, the benzimidazole nucleus is a versatile platform for drug development, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[1][6][7]
This guide aims to provide a detailed technical resource for professionals in the fields of chemical and biological sciences. It covers the historical context of the discovery of dimethylbenzimidazoles, elucidates the intricate aerobic and anaerobic biosynthetic pathways, provides detailed protocols for both chemical and enzymatic synthesis, and summarizes the quantitative data related to their physicochemical properties and biological activities.
Historical Milestones
The history of dimethylbenzimidazoles is intertwined with the foundational development of heterocyclic chemistry and the structural elucidation of vitamin B12.
-
1872: First Benzimidazole Synthesis: The first synthesis of a benzimidazole compound was reported by Hoebrecker. He obtained 2,5- (or 2,6-)dimethylbenzimidazole through the reduction of 2-nitro-4-methylacetanilide.[2][8] This marked the beginning of the exploration of this heterocyclic system.
-
1928: The Phillips Synthesis: M. A. Phillips reported a more general and widely applicable method for synthesizing benzimidazoles. The Phillips condensation involves reacting an ortho-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as 4N HCl.[9][10] This method remains a cornerstone for the synthesis of 2-substituted benzimidazoles.
-
1949: Isolation from Vitamin B12: A pivotal moment in the history of DMB was its isolation and identification by Brink and Folkers. They obtained 5,6-dimethylbenzimidazole via the acid hydrolysis of vitamin B12, establishing it as a fundamental structural component of this essential vitamin.[10][11][12] This discovery ignited interest in its biological role and biosynthetic origins.
-
Subsequent Developments: Following its discovery as part of vitamin B12, research focused on understanding its biosynthesis. It was established that DMB is synthesized from flavin mononucleotide (FMN) in aerobic organisms and from 5-aminoimidazole ribotide in anaerobic organisms.[9][13] In parallel, the versatile benzimidazole scaffold was exploited in medicinal chemistry, leading to the development of numerous drugs targeting a range of diseases.[5][12]
Physicochemical Properties of 5,6-Dimethylbenzimidazole
A clear understanding of the physicochemical properties of DMB is essential for its application in research and development. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5,6-Dimethyl-1H-benzimidazole | [1] |
| CAS Number | 582-60-5 | [1][10] |
| Chemical Formula | C₉H₁₀N₂ | [1][14] |
| Molar Mass | 146.19 g/mol | [10][14][15] |
| Melting Point | 202-206 °C | [10][16] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water, ethanol (29 mg/mL), DMSO (29 mg/mL), chloroform, ether; freely soluble in dilute acids. | [10][15][16] |
| UV max (in 0.01N HCl/95% EtOH) | 274.5 nm, 284 nm | [10] |
| XLogP3 | 2.4 | [14] |
Synthesis of 5,6-Dimethylbenzimidazole
DMB can be produced through both chemical synthesis and biological pathways. The methodologies for these processes are distinct and serve different scientific and commercial purposes.
Chemical Synthesis
The Phillips condensation reaction is the most common method for synthesizing the benzimidazole core. The following protocol is a representative example for the synthesis of 5,6-dimethylbenzimidazole.
This protocol is adapted from the classical Phillips-Ladenburg reaction conditions.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine one molar equivalent of 4,5-diamino-1,2-dimethylbenzene (also known as 3,4-diamino-o-xylene) with an excess of formic acid (e.g., 2-3 molar equivalents).
-
Acid Catalyst: Add 4N hydrochloric acid as a catalyst. The acid facilitates the condensation and subsequent cyclization.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Isolation: After cooling the mixture to room temperature, carefully neutralize it by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline to litmus paper. This will precipitate the crude product.
-
Filtration and Washing: Collect the crude 5,6-dimethylbenzimidazole by vacuum filtration. Wash the solid precipitate thoroughly with cold water to remove any residual salts and base.
-
Purification: The crude product can be purified by recrystallization from boiling water or an ethanol-water mixture. The use of activated charcoal during recrystallization can help remove colored impurities.
-
Drying: Dry the purified white crystals under vacuum at 100°C. The expected yield is typically high, often exceeding 80%.[4]
Biosynthesis
Nature has evolved two distinct pathways for the synthesis of DMB, depending on the organism's oxygen requirements.
In many aerobic and facultative anaerobic bacteria, DMB is synthesized from flavin mononucleotide (FMNH₂) in a unique reaction that involves the "cannibalism" of one cofactor to create a part of another.[5][17]
-
Key Enzyme: DMB Synthase (BluB)
-
Substrate: Reduced Flavin Mononucleotide (FMNH₂)
-
Process: The BluB enzyme, an O₂-dependent flavin destructase, catalyzes the oxidative fragmentation of the isoalloxazine ring of FMNH₂.[5][9][18] This complex rearrangement results in the formation of DMB and erythrose-4-phosphate. The transformation proceeds via a 4a-peroxyflavin intermediate after the initial reaction with molecular oxygen.[5]
In obligate anaerobes, which lack the BluB enzyme, a different set of genes and intermediates are used to construct DMB. This pathway branches off from purine biosynthesis.[13][19][20]
-
Key Genes: bzaA, bzaB, bzaC, bzaD, bzaE
-
Initial Substrate: 5-aminoimidazole ribotide (AIR)
-
Process: A cluster of five genes (bzaA-E) orchestrates the conversion of AIR into DMB through a series of intermediates. This pathway has been elucidated in organisms like Eubacterium limosum.[13][19] The intermediates include 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole, which are themselves lower ligands in other cobamides.[19][20]
Biological Significance and Therapeutic Applications
The benzimidazole scaffold is a cornerstone of modern pharmacology, with applications spanning multiple therapeutic areas.
Role in Vitamin B12
The primary biological role of 5,6-dimethylbenzimidazole is its incorporation into cobalamin (vitamin B12).[16] It forms the "lower" alpha-axial ligand, coordinating to the central cobalt atom through one of its nitrogen atoms.[13] This DMB "tail" is crucial for the cofactor's stability and its interaction with various B12-dependent enzymes in humans and other organisms. The absence of DMB, or its replacement with other bases like adenine (forming pseudocobalamin), can render the cofactor biologically inactive in humans.[16][17]
Anticancer Activity
Numerous benzimidazole derivatives have been developed as potent anticancer agents, acting through various mechanisms of action.[12][21][22]
-
Tubulin Polymerization Inhibition: A significant class of benzimidazole-based anticancer drugs, including mebendazole and nocodazole, function by disrupting microtubule dynamics.[2][23] They bind to β-tubulin at or near the colchicine-binding site, inhibiting its polymerization into microtubules.[3][23] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[24][25]
-
Topoisomerase Inhibition: Certain benzimidazole derivatives can inhibit topoisomerase I and II, enzymes critical for relieving torsional stress in DNA during replication and transcription.[11][12][21] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to DNA strand breaks and cell death.[26][27]
-
Kinase Inhibition & Signal Transduction Modulation: Benzimidazole derivatives have been designed to inhibit various protein kinases involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to potently inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[28] This inhibition blocks downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis.[28]
The following table summarizes the in vitro activity of selected benzimidazole derivatives against various cancer cell lines.
| Compound Class/Name | Mechanism of Action | Cell Line | IC₅₀ / GI₅₀ | Reference(s) |
| Mebendazole | Tubulin Polymerization Inhibitor | Various Cancer Cells | Varies (low µM range) | [2][12] |
| Compound 12b (BBZ derivative) | Topoisomerase I Inhibitor | Various (NCI-60 panel) | 0.16 - 3.6 µM | [29] |
| Compound 7n (Carboxamide deriv.) | Tubulin Polymerization Inhibitor | SK-Mel-28 (Melanoma) | 2.55 µM | [24] |
| Compound 7u (Carboxamide deriv.) | Tubulin Polymerization Inhibitor | SK-Mel-28 (Melanoma) | 2.91 µM | [24] |
| Compound 12b (Indazole/Benzimidazole) | Tubulin Polymerization Inhibitor | A2780S (Ovarian) | 6.2 nM | [30] |
| Compound 12b (Indazole/Benzimidazole) | Tubulin Polymerization Inhibitor | A2780/T (Paclitaxel-Resistant) | 9.7 nM | [30] |
| Galeterone | AR-AKT-MDM2-p53 pathway | PC3AR (Prostate) | 384 nM | [12] |
| Compound 4b (Triazole hybrid) | Topoisomerase I Inhibitor | A549 (Lung) | 7.34 µM | [21] |
| Compound 4h (Triazole hybrid) | Topoisomerase I Inhibitor | A549 (Lung) | 4.56 µM | [21] |
Other Therapeutic Applications
The biological activity of the benzimidazole scaffold is not limited to cancer. Clinically approved drugs with this core structure are used as:
-
Anthelmintics: Mebendazole and Albendazole are broad-spectrum anti-helminthic drugs.[21]
-
Proton Pump Inhibitors: Omeprazole and Lansoprazole are used to treat acid-reflux disorders.[31]
-
Antihistamines: Astemizole is an example of an antihistamine drug.[1]
Key Experimental Protocols in Dimethylbenzimidazole Research
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is used to identify and characterize compounds that inhibit microtubule formation.[3][23]
-
Preparation: Use a fluorescence-based tubulin polymerization assay kit. Warm a 96-well plate to 37°C. Prepare 10x stock solutions of test compounds (e.g., benzimidazole derivatives) and controls (e.g., nocodazole as inhibitor, paclitaxel as stabilizer).
-
Reaction Mixture: In each well, add 5 µL of the 10x compound/control stock. Add ice-cold tubulin polymerization buffer containing purified tubulin protein (e.g., 2 mg/mL).
-
Initiation: Initiate polymerization by placing the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measurement: Monitor the increase in fluorescence over time (e.g., for 60-90 minutes). The fluorescent reporter binds preferentially to polymerized microtubules.
-
Analysis: Plot fluorescence intensity versus time. Inhibitors will show a reduced rate and extent of polymerization compared to the vehicle control. Calculate IC₅₀ values from dose-response curves.[23]
In Vitro Topoisomerase I Inhibition Assay
This assay measures a compound's ability to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[21][27]
-
Reaction Setup: Prepare a final reaction volume (e.g., 20 µL) containing reaction buffer, supercoiled plasmid DNA (e.g., pHOT1 or pBR322), purified human Topoisomerase I enzyme, and the test compound at various concentrations.
-
Controls: Include a negative control (no enzyme), a positive control (enzyme + vehicle, showing full relaxation), and a reference inhibitor control (e.g., camptothecin).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.
-
Analysis by Gel Electrophoresis: Load the samples onto a 1% agarose gel. Separate the DNA forms by electrophoresis. Visualize the DNA bands under UV light after staining with ethidium bromide.
-
Interpretation: Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of the supercoiled band to the relaxed band, resulting in a dose-dependent preservation of the supercoiled DNA form.[21][27]
Cytotoxicity (MTT) Assay
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity of a compound.[32][33]
-
Cell Seeding: Seed cells (e.g., a cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole derivative for a specified period (e.g., 48 or 72 hours). Include untreated cells and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution using a microplate spectrophotometer (typically at ~570 nm).
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[32]
Conclusion
The discovery of dimethylbenzimidazoles, particularly 5,6-dimethylbenzimidazole, has been a journey from early organic synthesis to its central role in the intricate structure of vitamin B12. This journey has unveiled fascinating biosynthetic pathways, including the unique enzymatic "cannibalism" of a flavin cofactor. The inherent stability and versatile reactivity of the benzimidazole scaffold have made it a privileged structure in medicinal chemistry, leading to the development of a multitude of therapeutic agents. The potent anticancer activities of its derivatives, through mechanisms such as tubulin polymerization and topoisomerase inhibition, highlight the continued importance of this chemical class in modern drug discovery. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the rich chemistry and biology of dimethylbenzimidazoles.
References
- 1. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. GtR [gtr.ukri.org]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. adichemistry.com [adichemistry.com]
- 10. 5,6-Dimethylbenzimidazole [drugfuture.com]
- 11. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anaerobic biosynthesis of the lower ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. chembk.com [chembk.com]
- 17. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 18. pnas.org [pnas.org]
- 19. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 20. Anaerobic biosynthesis of the lower ligand of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ptfarm.pl [ptfarm.pl]
- 27. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 33. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on Dimethyl-1H-benzo[d]imidazole Isomers for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on dimethyl-1H-benzo[d]imidazole isomers, with a particular emphasis on the well-characterized 5,6-dimethyl-1H-benzo[d]imidazole, due to the limited availability of specific data for the 1,6-dimethyl-1H-benzo[d]imidazole isomer in the current scientific literature. The information presented for related isomers serves to provide a representative understanding of the chemical and biological properties of this class of compounds.
Introduction
Benzimidazole is a vital heterocyclic aromatic organic compound, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1] Its structural similarity to naturally occurring purine nucleosides allows for favorable interactions with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer effects.[2][3] The addition of methyl groups to the benzimidazole scaffold, creating dimethyl-1H-benzo[d]imidazole isomers, can significantly influence the compound's lipophilicity, cellular uptake, and ultimately, its biological efficacy.[4]
This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of dimethyl-1H-benzo[d]imidazole isomers, with a focus on providing detailed experimental protocols and summarizing key quantitative data.
Synthesis of Dimethyl-1H-benzo[d]imidazole Isomers
The primary synthetic route to the benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[3][5] For the synthesis of dimethyl-1H-benzo[d]imidazole isomers, the corresponding dimethyl-substituted o-phenylenediamine is the key starting material.
General Experimental Protocol for Synthesis
A common and efficient method for synthesizing 2-substituted benzimidazoles involves the reaction of o-phenylenediamines with aldehydes in the presence of an oxidizing agent like sodium metabisulfite (Na2S2O5).[6]
Synthesis of 2-(Substituted-phenyl)-5,6-dimethyl-1H-benzo[d]imidazole:
-
Reaction Setup: To a solution of 4,5-dimethyl-1,2-phenylenediamine (2 mmol) in a 9:1 (v/v) mixture of ethanol and water (20 mL), add the desired substituted benzaldehyde (2 mmol) and sodium metabisulfite (4 mmol).[6]
-
Reaction Execution: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure. Wash the resulting solid residue with water and then with n-hexane. Dry the purified product at 80°C under vacuum.[6]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[6]
Chemical and Physical Properties
The physicochemical properties of dimethyl-1H-benzo[d]imidazole isomers are crucial for their behavior in biological systems. The well-studied 5,6-dimethyl-1H-benzo[d]imidazole serves as a reference.
| Property | Value (for 5,6-dimethyl-1H-benzo[d]imidazole) | Reference |
| CAS Number | 582-60-5 | [7] |
| Molecular Formula | C9H10N2 | [7] |
| Molecular Weight | 146.19 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [8] |
| Melting Point | 203-206 °C | [7] |
Biological Activities and Mechanisms of Action
Dimethyl-1H-benzo[d]imidazole derivatives have demonstrated a wide array of biological activities, primarily as anticancer and antimicrobial agents. The addition of methyl groups can enhance the lipophilicity of the benzimidazole core, potentially leading to improved cellular absorption and increased cytotoxicity against cancer cells.[4]
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Compounds like mebendazole and albendazole, which share the benzimidazole scaffold, disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[4]
-
DNA Intercalation and Topoisomerase Inhibition: Certain benzimidazole derivatives can bind to the minor groove of DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.[3][4]
-
Kinase Inhibition: The benzimidazole scaffold is a privileged structure for the design of kinase inhibitors. Derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as EGFR, HER2, and CDKs.[9][10][11]
-
Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[9][10]
A notable example is a 2-aryl benzimidazole derivative, which has been shown to inhibit both EGFR and HER2 activity, leading to the suppression of downstream PI3K/Akt and MEK/Erk signaling pathways.[9] This compound also induced apoptosis through the JNK-mediated upregulation of death receptor 5 (DR5).[9][10]
The following table summarizes the 50% growth inhibition (GI50) values for some potent benzimidazole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| 11a | Various | 0.16 - 3.6 | [5] |
| 12a | Various | 0.16 - 3.6 | [5] |
| 12b | Various | 0.16 - 3.6 | [5] |
Antimicrobial Activity
Benzimidazole derivatives are effective against a broad spectrum of microorganisms, including bacteria and fungi.[1] Their mechanism of action can involve the inhibition of microbial-specific enzymes or disruption of cellular structures.[1]
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 65a | E. coli | 0.026 | [12] |
| 65a | S. aureus | 0.031 | [12] |
| 65b | E. coli | 0.030 | [12] |
| 65b | S. aureus | 0.060 | [12] |
| 1d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [13] |
| 2d | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [13] |
| 3s | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [13] |
| 4b | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [13] |
| 4k | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [13] |
| 4k | C. albicans, A. niger | 8 - 16 | [13] |
Visualizations of Pathways and Workflows
General Synthetic Workflow
Caption: General workflow for the synthesis of dimethyl-1H-benzo[d]imidazole derivatives.
EGFR/HER2 Signaling Pathway Inhibition
Caption: Inhibition of EGFR/HER2 signaling by a 2-aryl benzimidazole derivative.
Conclusion
Dimethyl-1H-benzo[d]imidazole isomers represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. While specific data for the 1,6-dimethyl isomer is currently lacking, the extensive research on related isomers, such as 5,6-dimethyl-1H-benzo[d]imidazole, provides a solid foundation for further investigation. The synthetic accessibility and the diverse biological activities of this scaffold warrant continued exploration and development by researchers and drug development professionals. Future studies should focus on the targeted synthesis and biological evaluation of less-characterized isomers to fully elucidate the structure-activity relationships within this compound class.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 9. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole, a valuable scaffold in medicinal chemistry. The synthesis is presented as a two-step process commencing with the formation of the benzimidazole core via condensation of 4-methyl-1,2-phenylenediamine with formic acid, followed by N-alkylation to introduce the second methyl group. This protocol includes detailed experimental procedures, a summary of expected yields based on related reactions, and visual aids in the form of diagrams to elucidate the synthetic workflow and logical progression of the reaction.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and antihypertensive properties. The specific substitution pattern on the benzimidazole ring system allows for the fine-tuning of its biological activity. This compound is a member of this important class of compounds. The synthetic route detailed herein involves the well-established Phillips-Ladenburg reaction for the initial ring formation, followed by a standard N-alkylation.
Data Presentation
The following table summarizes typical yields for the key reaction types involved in the synthesis of this compound, based on analogous reactions reported in the literature.
| Step | Reaction Type | Reactants | Product | Reported Yield (%) |
| 1 | Cyclocondensation | 4-Methyl-1,2-phenylenediamine, Formic Acid | 6-Methyl-1H-benzo[d]imidazole | ~94 |
| 2 | N-Methylation | 6-Methyl-1H-benzo[d]imidazole, Methyl Iodide | This compound | Not Specified |
Experimental Protocols
Step 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole
This procedure details the formation of the benzimidazole ring through the condensation of 4-methyl-1,2-phenylenediamine with formic acid.
Materials:
-
4-Methyl-1,2-phenylenediamine (1.0 equiv.)
-
Formic acid (excess, ~5.0 equiv.)
-
10% Sodium hydroxide solution
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine.
-
Add an excess of formic acid to the flask.
-
Heat the reaction mixture to reflux at 100-110 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 6-methyl-1H-benzo[d]imidazole.
Step 2: Synthesis of this compound
This procedure describes the N-methylation of 6-methyl-1H-benzo[d]imidazole to yield the final product.
Materials:
-
6-Methyl-1H-benzo[d]imidazole (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.)
-
Methyl iodide (CH₃I, 1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add a suspension of sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-methyl-1H-benzo[d]imidazole in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain this compound.
Mandatory Visualizations
Caption: Overall two-step synthesis workflow.
Caption: Logical flow for monitoring reaction completion.
Application Notes and Protocols for the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol outlines a reliable two-step synthetic route, commencing with the formation of the benzimidazole core followed by N-methylation.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, and antimicrobial properties. The strategic placement of substituents on the benzimidazole scaffold allows for the fine-tuning of their physicochemical and pharmacological properties. This compound is a specific derivative with potential applications in drug discovery and as a building block in organic synthesis. The following protocol details a reproducible method for its preparation in a laboratory setting.
Experimental Protocols
The synthesis of this compound is accomplished via a two-step process:
-
Step 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole from 3,4-diaminotoluene and formic acid.
-
Step 2: N-methylation of 6-Methyl-1H-benzo[d]imidazole to yield the final product.
Step 1: Synthesis of 6-Methyl-1H-benzo[d]imidazole
This step involves the condensation of an ortho-phenylenediamine with formic acid to form the benzimidazole ring.
Materials and Reagents:
-
3,4-Diaminotoluene
-
Formic acid (98-100%)
-
10% Sodium hydroxide solution
-
Ethanol
-
Activated carbon
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add 3,4-diaminotoluene (10.0 g, 81.8 mmol).
-
Carefully add formic acid (15 mL) to the flask.
-
Heat the reaction mixture to reflux at 100-110 °C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully neutralize the mixture by adding 10% sodium hydroxide solution until a pH of 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from a hot ethanol/water mixture, using activated carbon to decolorize if necessary.
-
Dry the purified white solid product in a vacuum oven.
Step 2: N-Methylation of 6-Methyl-1H-benzo[d]imidazole
This step introduces a methyl group onto one of the nitrogen atoms of the benzimidazole ring.[1][2]
Materials and Reagents:
-
6-Methyl-1H-benzo[d]imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.44 g, 36.0 mmol) in anhydrous DMF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-Methyl-1H-benzo[d]imidazole (4.0 g, 30.3 mmol) in anhydrous DMF (20 mL) to the flask.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (2.3 mL, 36.3 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Data Presentation
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Moles (mmol) | Theoretical Yield (g) |
| Step 1 | |||||
| 3,4-Diaminotoluene | C₇H₁₀N₂ | 122.17 | 10.0 g | 81.8 | - |
| 6-Methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | - | - | 10.8 g |
| Step 2 | |||||
| 6-Methyl-1H-benzo[d]imidazole | C₈H₈N₂ | 132.16 | 4.0 g | 30.3 | - |
| This compound | C₉H₁₀N₂ | 146.19 | - | - | 4.43 g |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point (°C) | 59-62[3] |
| ¹H NMR (CDCl₃, ppm) | δ 7.85 (s, 1H), 7.60 (d, 1H), 7.15 (s, 1H), 7.05 (d, 1H), 3.80 (s, 3H), 2.50 (s, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 143.9, 142.8, 134.2, 131.5, 123.8, 119.5, 109.2, 31.0, 21.8 |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₉H₁₁N₂: 147.0917, found: 147.0915 |
Experimental Workflow and Logic
The following diagrams illustrate the synthetic pathway and the logical progression of the experimental work.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthesis steps.
References
Application Notes and Protocols: 1,6-Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction to Benzimidazoles as Kinase Inhibitors
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its therapeutic potential across various diseases, including cancer. Derivatives of 1H-benzo[d]imidazole have been identified as potent inhibitors of a range of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.
Recent studies have highlighted the potential of benzimidazole derivatives to target multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[1][2][3][4] The development of novel benzimidazole compounds, such as 1,6-Dimethyl-1H-benzo[d]imidazole, warrants investigation into their kinase inhibition profiles.
Quantitative Data on Representative Benzimidazole Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of various benzimidazole derivatives against several cancer-related kinases. This data is presented to illustrate the potential potency and selectivity of this class of compounds.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| 6c | EGFR | 1.12 | HCT-116 | 10.11 |
| HER2 | 1.54 | HepG2 | 7.82 | |
| CDK2 | 2.18 | MCF-7 | 9.23 | |
| 6h | EGFR | 0.54 | HCT-116 | 9.43 |
| HER2 | 0.68 | HepG2 | 8.12 | |
| CDK2 | 0.91 | MCF-7 | 8.87 | |
| AURKC | 0.45 | |||
| 6i | EGFR | 0.76 | HCT-116 | 12.54 |
| HER2 | 0.89 | HepG2 | 8.91 | |
| CDK2 | 1.02 | MCF-7 | 9.76 | |
| mTOR | 0.38 | |||
| 16h | Aurora A | 0.02194 | MDA-MB-231 | lower than ENMD-2076 |
Data compiled from studies on various substituted 1H-benzo[d]imidazole derivatives.[1][2][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the in vitro inhibitory activity of a test compound, such as this compound, against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
-
96-well microtiter plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add kinase assay buffer to all wells.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
-
Kinase Reaction:
-
Add the purified kinase to all wells except the blank.
-
Add the kinase-specific substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the detection reagent and incubate.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (blank wells).
-
Normalize the data to the negative control (100% activity) and positive control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Cell-Based Kinase Activity Assay
This protocol provides a general method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.[6][7][8]
Objective: To evaluate the ability of the test compound to inhibit a targeted kinase signaling pathway in living cells.
Materials:
-
Cancer cell line known to have an active kinase signaling pathway of interest.
-
Cell culture medium and supplements (e.g., FBS, antibiotics).
-
Test compound (this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (total and phosphorylated forms of the target kinase or its downstream substrate).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo).
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Cell Viability Assay:
-
In a separate plate, treat the cells with the test compound as described above.
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
For Western blotting, quantify the band intensities and determine the ratio of phosphorylated to total protein.
-
For the cell viability assay, calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway, a common target for benzimidazole kinase inhibitors.
Experimental Workflow Diagram
Caption: Workflow for screening a novel kinase inhibitor.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [ouci.dntb.gov.ua]
- 5. Design, synthesis, biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives as novel anticancer agents with Aurora kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Kinase Inhibitor Screening: 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the screening of 1,6-Dimethyl-1H-benzo[d]imidazole as a potential kinase inhibitor. While the direct kinase inhibitory activity of this compound is not extensively documented in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore in a multitude of potent kinase inhibitors. Derivatives of 1H-benzo[d]imidazole have demonstrated significant activity against a range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and the mammalian Target of Rapamycin (mTOR).[1][2] This document outlines detailed protocols for in vitro kinase screening assays and provides diagrams of relevant signaling pathways to guide the investigation of this compound's therapeutic potential.
Introduction to this compound as a Kinase Inhibitor Candidate
The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases. The addition of methyl groups at the 1 and 6 positions of the benzimidazole ring, as in this compound, can influence its solubility, cell permeability, and binding affinity to target proteins. Given the established success of related compounds, a systematic screening of this compound against a panel of cancer-relevant kinases is a rational step in the drug discovery process.
Recommended Kinase Screening Panel
Based on the known targets of other benzimidazole derivatives, the following kinases are recommended for an initial screening panel for this compound:
-
Tyrosine Kinases:
-
EGFR (Epidermal Growth Factor Receptor)
-
HER2 (Human Epidermal Growth Factor Receptor 2)
-
FLT3 (FMS-like Tyrosine Kinase 3)
-
-
Serine/Threonine Kinases:
-
CDK2 (Cyclin-Dependent Kinase 2)
-
Aurora Kinase A/B/C
-
mTOR (mammalian Target of Rapamycin)
-
Experimental Protocols for Kinase Inhibition Assays
Several robust and high-throughput compatible assay formats are available for kinase inhibitor screening. Below are detailed protocols for three widely used methods: the ADP-Glo™ Kinase Assay, the LanthaScreen™ Eu Kinase Binding Assay, and the HTRF® Kinase Assay.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4][5][6]
Principle: The assay is a two-step process. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[4]
Experimental Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Protocol:
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of 4x test compound (this compound) or control inhibitor diluted in kinase buffer.
-
Add 5 µL of 2x kinase/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[7][8]
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.[8]
Experimental Workflow:
Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.
Protocol:
-
Assay Setup (384-well plate):
-
Add 4 µL of 4x test compound (this compound) or control inhibitor.
-
Add 8 µL of 2x kinase/Eu-labeled antibody mixture.
-
Add 4 µL of 4x Alexa Fluor™ 647-labeled tracer.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and then determine the percent inhibition and IC50 value for this compound.
HTRF® Kinase Assay
The HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay is another TR-FRET-based method that detects the phosphorylation of a substrate.[9][10][11][12][13]
Principle: This assay uses a biotinylated substrate and two detection reagents: a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated by the kinase, the binding of both detection reagents brings the donor (Europium cryptate) and acceptor (XL665) into proximity, resulting in a FRET signal.[12]
Experimental Workflow:
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. ulab360.com [ulab360.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. youtube.com [youtube.com]
- 13. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Cell-Based Assays Using 1,6-Dimethyl-1H-benzo[d]imidazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethyl-1H-benzo[d]imidazole belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Benzimidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and antifungal properties.[2][3] In the context of oncology, these compounds often exert their effects through mechanisms such as DNA interaction, enzyme inhibition, and disruption of key signaling pathways.[1][2]
This document provides detailed application notes and protocols for utilizing this compound and its related analogs in various cell-based assays to assess their potential as therapeutic agents. The focus is on evaluating their cytotoxic effects, impact on cell cycle progression, and ability to induce apoptosis.
Mechanism of Action
Derivatives of the 1H-benzo[d]imidazole scaffold have been shown to target various cellular components and pathways. Key mechanisms include:
-
DNA Minor Groove Binding: Many bisbenzimidazole derivatives are known to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cell death.[2]
-
Topoisomerase Inhibition: Certain analogs have been identified as inhibitors of human topoisomerase I (Hu Topo I), an enzyme crucial for relaxing DNA supercoils during replication and transcription.[2][4] Inhibition of this enzyme leads to irreparable DNA damage and subsequent apoptosis.[4]
-
Kinase Inhibition: A growing number of 1H-benzo[d]imidazole derivatives have been developed as multi-kinase inhibitors, targeting key players in cancer cell signaling such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and mTOR.[3][5][6]
-
Induction of Apoptosis: By targeting the aforementioned pathways, these compounds can trigger programmed cell death, or apoptosis. This is often characterized by the activation of caspases and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3][5]
-
Cell Cycle Arrest: Disruption of normal cell cycle progression is another hallmark of these compounds. They have been shown to cause cell cycle arrest at various phases, most notably the G2/M or G1 phase, preventing cancer cell proliferation.[2][4][5]
Data Presentation: Cytotoxicity of 1H-benzo[d]imidazole Derivatives
The following tables summarize the cytotoxic activity of various 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines, as reported in the literature. The data is presented as either GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in micromolar (µM) concentrations.
Table 1: Growth Inhibition (GI50, µM) of Selected Benzimidazole Derivatives [4]
| Compound | Leukemia (CCRF-CEM) | Leukemia (K-562) | Non-Small Cell Lung Cancer (HOP-92) | Colon Cancer (HCC-2998) | Breast Cancer (MCF7) | Ovarian Cancer (OVCAR-3) |
| 11a | 0.28 | 0.35 | 0.23 | 0.31 | 0.45 | 0.38 |
| 12a | 0.16 | 0.22 | 0.19 | 0.25 | 0.33 | 0.29 |
| 12b | 0.21 | 0.29 | 0.20 | 0.28 | 0.39 | 0.31 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Benzylidenebenzohydrazide Hybrids [3][5]
| Compound | Colon Cancer (HCT-116) | Liver Cancer (HepG2) | Breast Cancer (MCF-7) | Normal Fibroblast (WI-38) |
| 6c | 9.85 ± 0.78 | 7.82 ± 0.55 | 8.83 ± 0.69 | 41.37 ± 3.21 |
| 6h | 10.21 ± 0.81 | 8.15 ± 0.62 | 9.24 ± 0.73 | 58.61 ± 4.58 |
| 6i | 8.74 ± 0.65 | 7.93 ± 0.58 | 8.91 ± 0.70 | 37.58 ± 2.94 |
| 6j | 12.48 ± 0.95 | 10.33 ± 0.81 | 11.57 ± 0.92 | 51.24 ± 4.03 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the concentration at which a this compound analog inhibits cell viability by 50% (IC50).[7][8][9]
Materials:
-
This compound or its analog, dissolved in DMSO to create a stock solution.
-
Human cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[7][8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of a this compound analog on the cell cycle distribution of a cancer cell line.[5]
Materials:
-
Human cancer cell line of interest.
-
This compound or its analog.
-
Complete cell culture medium.
-
6-well cell culture plates.
-
PBS, pH 7.4.
-
Trypsin-EDTA.
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration (determined from the MTT assay) for 24 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Fixation: Discard the supernatant, wash the cell pellet once with ice-cold PBS, and resuspend in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to the untreated control to identify any cell cycle arrest.[5][10]
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways often targeted by 1H-benzo[d]imidazole derivatives, leading to cell cycle arrest and apoptosis.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,6-Dimethyl-1H-benzo[d]imidazole in Cancer Research
Disclaimer: Publicly available research specifically detailing the role of 1,6-Dimethyl-1H-benzo[d]imidazole in cancer is limited. The following application notes and protocols are based on studies of closely related benzimidazole derivatives and provide a framework for potential research applications of this compound.
Application Notes
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer effects.[1][2] Derivatives of 1H-benzo[d]imidazole have been extensively explored as potential therapeutic agents due to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[1][3] While direct evidence for this compound is scarce, related compounds have shown efficacy through several mechanisms of action.
Potential Mechanisms of Action:
-
Topoisomerase Inhibition: Certain benzimidazole derivatives act as inhibitors of human topoisomerase I (Hu Topo I), an enzyme essential for DNA replication and repair.[3][4] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger cell death in cancer cells.
-
Kinase Inhibition: The benzimidazole core can be functionalized to target various protein kinases involved in cancer signaling pathways.[5][6] Inhibition of kinases such as EGFR, HER2, CDK2, and mTOR can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.[5][6][7]
-
DNA Minor Groove Binding: Some bis-benzimidazole derivatives have been shown to bind to the minor groove of DNA, particularly at AT-rich sequences.[3] This interaction can interfere with DNA replication and transcription, thereby inhibiting cancer cell growth.
-
Induction of Apoptosis: Many benzimidazole-based compounds have been demonstrated to induce apoptosis in cancer cells.[5][6][7] This is often achieved through the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6][7]
-
Cell Cycle Arrest: Treatment with certain benzimidazole derivatives can lead to cell cycle arrest, frequently at the G2/M phase.[3][4] This prevents cancer cells from proceeding through mitosis and ultimately leads to a halt in proliferation.
Applications in Cancer Research:
-
Lead Compound for Drug Discovery: this compound can serve as a scaffold for the synthesis of novel anticancer agents. Modifications at various positions of the benzimidazole ring can be explored to optimize potency and selectivity against different cancer cell lines and molecular targets.[1]
-
Tool for Studying Cancer Biology: As a potential inhibitor of key cellular processes, this compound could be used as a chemical probe to investigate the roles of specific enzymes or signaling pathways in cancer progression.
-
Adjuvant Therapy: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to the development of more effective combination therapies.
Quantitative Data Summary
The following table summarizes the anticancer activity of various substituted 1H-benzo[d]imidazole derivatives from recent studies. This data can serve as a benchmark for evaluating the potential of novel compounds like this compound.
| Compound ID | Cancer Cell Line(s) | IC50 / GI50 (µM) | Target(s) | Reference |
| 11a | Panel of 60 human cancer cell lines | 0.16 - 3.6 (GI50) | Human Topoisomerase I | [4] |
| 12a | Panel of 60 human cancer cell lines | 0.16 - 3.6 (GI50) | Human Topoisomerase I | [4] |
| 12b | Panel of 60 human cancer cell lines | 0.16 - 3.6 (GI50) | Human Topoisomerase I (IC50 = 16 µM) | [4] |
| 6c | Four different cancer cell lines | 7.82 - 21.48 (IC50) | EGFR, HER2, CDK2 | [5][6] |
| 6h | Four different cancer cell lines | 7.82 - 21.48 (IC50) | EGFR, HER2, CDK2, AURKC | [5][6][7] |
| 6i | Four different cancer cell lines | 7.82 - 21.48 (IC50) | EGFR, HER2, CDK2, mTOR | [5][6][7] |
| 6j | Four different cancer cell lines | 7.82 - 21.48 (IC50) | EGFR, HER2, CDK2 | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for evaluating the anticancer properties of benzimidazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, PC3, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in complete growth medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of a compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Human Topoisomerase I DNA Relaxation Assay
This protocol is to determine if a compound inhibits the activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human topoisomerase I to the reaction mixture to initiate the reaction. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the positive control.
Visualizations
Caption: Potential inhibition of EGFR and mTOR signaling pathways by benzimidazole derivatives.
Caption: A typical workflow for preclinical evaluation of a novel anticancer compound.
Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Studies of 1,6-Dimethyl-1H-benzo[d]imidazole
A-Note on Data Availability: Direct antimicrobial studies on 1,6-Dimethyl-1H-benzo[d]imidazole were not found in the reviewed literature. The following application notes and protocols are based on the antimicrobial activity of a structurally related compound, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, and generalized protocols for the antimicrobial screening of benzimidazole derivatives. These protocols can be adapted for the evaluation of this compound.
Quantitative Antimicrobial Data
The antimicrobial activity of benzimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following table summarizes the reported antimicrobial activity for a dimethylated benzimidazole derivative, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (referred to as Compound 3aq in the source).
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | < 1 | [1] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | < 1 | [1] |
| Mycobacterium smegmatis | mc(2)155/ATCC 700084 | Not Reported | [1] |
| Candida albicans | ATCC 10231 | 3.9 | [1] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of novel benzimidazole compounds, such as this compound.
2.1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
Test compound (e.g., this compound)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standard strains and clinical isolates)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in the appropriate broth.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (no turbidity) as compared to the positive control.
2.2. Protocol for Determination of Zone of Inhibition via Disk Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of clear inhibition of microbial growth on an agar plate.
Materials:
-
Test compound
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures
-
Positive control disks (standard antibiotic)
-
Negative control disks (solvent only)
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the test compound.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.
-
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk.
Visualizations
3.1. Experimental Workflow
Caption: Workflow for antimicrobial screening of a novel benzimidazole compound.
3.2. Potential Signaling Pathway
Some benzimidazole derivatives have been shown to exert their antibacterial effect by targeting the filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division.[1]
References
Application Notes and Protocols: ¹H NMR Spectrum of 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides detailed information on the ¹H NMR spectrum of this compound, including spectral data, an experimental protocol for its acquisition, and a structural assignment of the proton signals.
Molecular Structure and Proton Assignments
The structure of this compound with the IUPAC numbering of the core ring system is shown below. The proton assignments correspond to the data presented in the ¹H NMR data table.
Caption: Structure of this compound with proton numbering.
¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound. The data is compiled from spectral databases and may be subject to minor variations depending on the experimental conditions.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.9 | Singlet | - | 1H |
| H-7 | ~7.5 | Doublet | ~8.0 | 1H |
| H-4 | ~7.3 | Singlet | - | 1H |
| H-5 | ~7.0 | Doublet | ~8.0 | 1H |
| N1-CH₃ | ~3.8 | Singlet | - | 3H |
| C6-CH₃ | ~2.4 | Singlet | - | 3H |
Note: The exact chemical shifts and coupling constants can vary slightly based on the solvent used and the concentration of the sample.
Experimental Protocol
This section outlines a standard protocol for the preparation and acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL
-
NMR tube (5 mm diameter)
-
Pasteur pipette and cotton or glass wool plug
-
Vial for dissolution
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
Caption: Workflow for preparing an NMR sample.
2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K (25 °C)
-
Number of Scans (NS): 8 to 16 (can be adjusted based on sample concentration).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.
-
Receiver Gain (RG): Adjusted automatically by the instrument.
-
-
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set up the ¹H NMR experiment with the parameters listed above.
-
Acquire the Free Induction Decay (FID).
-
Process the FID using a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals and pick the peaks to determine their chemical shifts and multiplicities.
-
Data Interpretation
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons and the two methyl groups.
-
Aromatic Region (δ 7.0-8.0 ppm): Four distinct signals are observed in this region, corresponding to the four protons on the benzimidazole ring system. The proton at the 2-position (H-2) typically appears as a singlet at the most downfield position due to the influence of the two adjacent nitrogen atoms. The protons on the benzene ring (H-4, H-5, and H-7) show splitting patterns consistent with their ortho and meta relationships.
-
Methyl Region (δ 2.0-4.0 ppm): Two sharp singlets are observed, corresponding to the two methyl groups. The N-methyl group (N1-CH₃) is generally found further downfield compared to the C-methyl group (C6-CH₃) due to the direct attachment to the electronegative nitrogen atom.
Conclusion
The ¹H NMR spectrum provides a definitive fingerprint for the structural confirmation of this compound. The provided data and protocols offer a comprehensive guide for researchers to obtain and interpret the ¹H NMR spectrum of this compound, facilitating its identification and characterization in various research and development applications.
Application Notes and Protocols for the Characterization of 1,6-Dimethyl-1H-benzo[d]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the characterization, potential applications, and relevant experimental protocols for 1,6-Dimethyl-1H-benzo[d]imidazole derivatives. This class of compounds has garnered significant interest due to its versatile scaffold, which is a key component in various biologically active molecules.
Application Notes
The benzimidazole core, particularly with dimethyl substitutions, serves as a privileged structure in medicinal chemistry and materials science. Its derivatives have been explored for a wide range of therapeutic and technological applications.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1][2][3] A notable mechanism of action involves the inhibition of crucial enzymes like human topoisomerase I, which leads to DNA replication disruption and cell cycle arrest, often in the G2/M phase.[1][2] Some derivatives also function as multi-kinase inhibitors, targeting enzymes essential for tumor growth and proliferation.[3]
-
Neurodegenerative Disease Therapeutics: Certain 1H-benzo[d]imidazole derivatives have been designed as inhibitors of enzymes implicated in Alzheimer's disease, such as 17β-hydroxysteroid dehydrogenase 10 (17β-HSD10) and acetylcholinesterase (AChE).[4][5][6] By inhibiting these enzymes, these compounds may help alleviate cognitive impairment.[4]
-
Antimicrobial and Antifungal Agents: The structural motif of benzimidazole is effective against a spectrum of microbial pathogens. Derivatives have demonstrated in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] This makes them promising candidates for the development of new anti-infective agents to combat drug-resistant microorganisms.[7]
-
Optical Materials: The unique photophysical properties of specific benzimidazole derivatives make them suitable for applications in materials science.[8] Donor-acceptor-donor type structures have been shown to act as optical waveguides, capable of efficient light propagation, which is a desirable characteristic for developing advanced photonic devices.[8]
-
Antioxidant Properties: Some benzimidazole derivatives exhibit significant antioxidant activity, capable of scavenging free radicals.[9][10] This property is valuable not only for therapeutic applications, such as in diseases associated with oxidative stress, but also for their potential use as stabilizing agents.
Experimental Protocols
The following protocols outline the key experimental procedures for the synthesis and characterization of this compound derivatives.
Protocol 1: General Synthesis
This protocol describes a common method for synthesizing 2-substituted-1H-benzo[d]imidazole derivatives via the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde derivative)
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidizing agent
-
Ethanol
-
Water
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4,5-Dimethyl-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add the desired aldehyde (1.5 equivalents) to the solution.
-
Add sodium metabisulfite (0.5 equivalents) dissolved in a small amount of water.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Spectroscopic and Spectrometric Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure by identifying the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra using a spectrometer (e.g., 400 MHz or higher).[11]
-
Process the spectra to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (s, d, t, q, m).
-
Compare the obtained spectra with expected values for the target structure. Key signals to identify include the N-H proton (often a broad singlet around 12-13 ppm in DMSO-d₆) and the methyl protons.[9][12]
B. Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
Procedure:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS) or Electron Impact (EI).[2][12]
-
Acquire the mass spectrum and identify the molecular ion peak [M+H]⁺ or M⁺.
-
Compare the observed m/z value with the calculated exact mass of the proposed structure.
C. Infrared (IR) Spectroscopy
Purpose: To identify the functional groups present in the molecule.
Procedure:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as N-H stretching (around 3300-3400 cm⁻¹), C-H stretching, and C=N stretching (around 1590-1630 cm⁻¹).[10]
D. UV-Visible (UV-Vis) Spectroscopy
Purpose: To analyze the electronic transitions and photophysical properties of the compound.
Procedure:
-
Prepare a dilute solution (e.g., 10⁻⁵ M) of the derivative in a suitable solvent (e.g., CHCl₃, DMSO).[8]
-
Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
Protocol 3: In Vitro Biological Activity Assays
A. Anticancer Activity - MTT Assay
Purpose: To assess the cytotoxicity of the derivatives against cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.[1][2]
B. Antimicrobial Susceptibility Testing - Broth Microdilution
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against microbial strains.
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
Quantitative Data Summary
Table 1: Spectroscopic Data for Representative 1H-benzo[d]imidazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν_max, cm⁻¹) | Mass Spec (m/z) | Reference |
| 2-p-Tolyl-1H-benzo[d]imidazole | 2.38 (s, 3H), 7.19-8.07 (m, 8H, ArH), 12.85 (s, 1H, NH) | Not specified | 3408, 3053, 1602, 1448 | Not specified | [12] |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 7.22-8.19 (m, 8H, ArH), 12.98 (s, 1H, NH) | Not specified | 3408, 3051, 1602, 1472 | 228.28 [M⁺] | [12] |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative (DBH) | Not specified | Not specified | 3383 (O-H), 3106 (C-H), 1737, 1629 (C=O) | Not specified | [13] |
| 2-(1H-Benzo[d]imidazol-2-yl) Phenol | 6.52-7.43 (m, 8H, ArH), 9.02 (s, 1H, OH), 13.20 (s, 1H, NH) | 113.5, 116.9, 119.8, 123.5, 127.7, 134.8, 136.7, 139.8, 163.2, 172.6 | 3318 (OH, NH), 1591 (C=N) | Not specified | [10] |
Table 2: Biological Activity of Selected 1H-benzo[d]imidazole Derivatives
| Compound ID | Target/Assay | Activity Metric | Value | Reference |
| 11a, 12a, 12b | NCI 60 Cancer Cell Lines | GI₅₀ | 0.16 - 3.6 µM | [1][2] |
| 12b | Human Topoisomerase I | IC₅₀ | 16 µM | [1][2] |
| 6c, 6i | HCT-116, HepG2, MCF-7 | IC₅₀ | 7.82 - 10.21 µM | [3] |
| Compound 33 | 17β-HSD10 Inhibition | IC₅₀ | 1.65 ± 0.55 μM | [4] |
| Compound 1 | Acetylcholinesterase Inhibition | % Inhibition | 95.386% | [5][6] |
| Compound 3 | Acetylcholinesterase Inhibition | % Inhibition | 88.647% | [5][6] |
Visualizations
Caption: General synthesis workflow for this compound derivatives.
Caption: Experimental workflow for the characterization of derivatives.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 1,6-Dimethyl-1H-benzo[d]imidazole, a crucial step in ensuring the quality and reliability of subsequent research and development activities. The following methods are based on established techniques for the purification of benzimidazole derivatives and can be adapted to achieve high purity of the target compound.
Overview of Purification Techniques
The selection of an appropriate purification technique for this compound is contingent upon the nature and quantity of impurities present in the crude product. The two primary methods that have demonstrated efficacy for analogous benzimidazole compounds are recrystallization and column chromatography.
-
Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures.
-
Column Chromatography: This is a versatile method for separating a mixture of compounds. It is particularly useful when dealing with complex mixtures or when impurities have similar solubility profiles to the target compound. The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Data Presentation
While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical solvent systems used for the purification of related benzimidazole derivatives, which can serve as a starting point for method development.
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Typical Application |
| Recrystallization | N/A | Methanol/Water (MeOH/H2O) | Removal of polar and non-polar impurities from a solid crude product. |
| Recrystallization | N/A | 95% Ethanol[1] | General purpose recrystallization for achieving crystalline solid. |
| Column Chromatography | Silica Gel[2] | Ethyl Acetate/Petroleum Ether (EtOAc/Petroleum Ether)[2] | Separation of non-polar to moderately polar compounds. |
| Column Chromatography | Silica Gel | Ethyl Acetate/Methanol (EtOAc/MeOH)[3] | Separation of moderately polar to polar compounds. |
Experimental Protocols
Protocol for Recrystallization
This protocol describes a general procedure for the recrystallization of this compound from a mixed solvent system of methanol and water.
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the point of saturation.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol for Column Chromatography
This protocol provides a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)[4]
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether (or Hexane)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin the elution with a low polarity solvent system (e.g., 100% petroleum ether or a low percentage of EtOAc in petroleum ether). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc).
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
The Versatility of Dimethylbenzimidazole in Medicinal Chemistry: A Guide for Drug Development Professionals
The dimethylbenzimidazole scaffold, a key structural motif in medicinal chemistry, has emerged as a versatile platform for the development of a wide array of therapeutic agents. Its unique structure allows for diverse chemical modifications, leading to compounds with potent activity against various diseases, including cancer and viral infections. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with dimethylbenzimidazole derivatives.
The significance of the 5,6-dimethylbenzimidazole moiety is underscored by its presence as the axial ligand for cobalt in vitamin B12, a naturally occurring and essential compound.[1] This foundational role in nature has inspired medicinal chemists to explore its potential as a privileged scaffold in drug design.[2] The benzimidazole ring system, in general, is found in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development.[2][3]
Applications in Oncology: Targeting Key Signaling Pathways
Dimethylbenzimidazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of their downstream targets.[6]
Kinase Inhibition
Key kinase targets for dimethylbenzimidazole-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of Rapamycin (mTOR).[6][7] Dysregulation of these kinases is a hallmark of many cancers.
Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives against Cancer-Related Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 6h | EGFR | 73.2 | [7] |
| 6h | HER2 | 23.2 | [7] |
| 6i | mTOR | - | [7] |
| 22 | CK1δ | 980 | [8] |
| 31 | CK1δ | 1540 | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates higher potency.
The inhibition of these kinases disrupts critical signaling pathways involved in cell growth, proliferation, and survival. For instance, inhibiting EGFR and HER2 can block the RAS/MEK/MAPK and PI3K/AKT pathways, which are frequently overactive in cancer.[9][10] Similarly, targeting CDK2 can lead to cell cycle arrest, preventing cancer cells from dividing.[1]
Signaling Pathways Targeted by Dimethylbenzimidazole Derivatives
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. The following information is based on established methods for benzimidazole synthesis and can be adapted for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with acetic acid or an acetic acid derivative. This method is a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles.
Q2: What are the typical reaction conditions for this synthesis?
Reaction conditions can vary, but generally involve heating the reactants in the presence of an acid catalyst. Common acids used include hydrochloric acid, p-toluenesulfonic acid, or polyphosphoric acid.[1][2] The reaction can also be performed under solvent-free conditions or in a high-boiling solvent like ethanol.
Q3: What are the main factors affecting the yield of the reaction?
Several factors can influence the final yield, including:
-
Purity of reactants: Impurities in the 4-methyl-1,2-phenylenediamine or acetic acid can lead to side reactions and lower yields.
-
Reaction temperature and time: Optimization of both temperature and reaction duration is crucial. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the product.
-
Choice of catalyst: The type and concentration of the acid catalyst can significantly impact the reaction rate and yield.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction equilibrium. In some cases, solvent-free conditions can provide higher yields.[3]
-
Work-up and purification procedure: Inefficient extraction or purification methods can lead to loss of product.
Q4: What are the potential side reactions?
The primary side reaction is the formation of N-acetylated intermediates that may not fully cyclize to the desired benzimidazole. Incomplete reaction can also leave unreacted starting materials in the mixture. Oxidation of the o-phenylenediamine starting material is another potential issue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Inactive or insufficient catalyst. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Optimize the reaction temperature. A stepwise increase in temperature might be beneficial. 3. Use a fresh batch of catalyst or increase the catalyst loading. Consider alternative acid catalysts. 4. Ensure an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to oxidation. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Incomplete reaction leaving starting materials. 2. Formation of side products (e.g., N-acetylated intermediates). 3. Degradation of the product. | 1. Extend the reaction time or increase the temperature to drive the reaction to completion. 2. Optimize reaction conditions to favor cyclization. This may involve changing the catalyst or solvent. 3. Avoid excessive heating. Purify the crude product using column chromatography. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Product co-elutes with impurities during chromatography. | 1. Use a different solvent for extraction. Consider salting out the aqueous layer to reduce product solubility. 2. Add a small amount of brine to the extraction mixture to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary. |
| Product is a Dark Oil or Tarry Substance | 1. Oxidation of the o-phenylenediamine starting material. 2. Polymerization or degradation reactions at high temperatures. | 1. Perform the reaction under an inert atmosphere. Use freshly purified starting materials. 2. Lower the reaction temperature and monitor the reaction closely. Consider using a milder catalyst. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-methyl-1,2-phenylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (4 M) or p-Toluenesulfonic acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add glacial acetic acid (1.1 equivalents) to the solution.
-
Add the acid catalyst (e.g., 4 M HCl or a catalytic amount of p-toluenesulfonic acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes the impact of different catalysts on the yield of benzimidazole synthesis, based on analogous reactions reported in the literature. This data can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnO Nanoparticles | Ethanol | 70 | 0.25 - 2 | High | [4] |
| None (Solvent-free) | None | 70 | 1 | High | [3] |
| Sodium Metabisulfite | Ethanol/Water | Reflux | 4 - 6 | 64 - 78 | [1][2] |
| Acetic Acid | DMF | 85 | 6 | 51 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in benzimidazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Benzimidazole N-Methylation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the common problems encountered during the N-methylation of benzimidazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low to no yield of the desired N-methylated product.
-
Question: My N-methylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in benzimidazole N-methylation can stem from several factors. Firstly, ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction. The choice of base is critical; a base that is too weak may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions. It is also crucial to use a dry, aprotic solvent, as protic solvents can quench the benzimidazole anion.[1] The methylating agent should be fresh and added in an appropriate stoichiometric amount; an excess can sometimes lead to the formation of undesired quaternary salts.[2] Reaction temperature and time are also key parameters to optimize. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions. Consider performing small-scale optimization experiments to screen different bases, solvents, and temperatures.
Problem 2: Formation of a mixture of regioisomers (N1 and N3 methylation).
-
Question: I am obtaining a mixture of the two possible N-methylated regioisomers and separation is proving difficult. How can I improve the regioselectivity of my reaction?
-
Answer: Achieving high regioselectivity is a common challenge in the N-methylation of unsymmetrically substituted benzimidazoles. The formation of two regioisomers is due to the tautomeric nature of the benzimidazole ring.[3][4][5] The hydrogen atom on the nitrogen can reside on either nitrogen atom, leading to two different nucleophiles that can react with the methylating agent.
Several strategies can be employed to enhance regioselectivity:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.
-
Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.
-
Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity.[6] For instance, the use of specific bases like organomagnesium reagents has been shown to favor methylation at the more sterically hindered nitrogen.[1] Biocatalytic methods using engineered methyltransferases have also demonstrated excellent regioselectivity.[7]
-
Directed Methylation: In some cases, specific directing groups can be introduced to guide the methylation to a particular nitrogen atom, which can then be removed in a subsequent step.
-
Problem 3: Formation of a quaternary salt byproduct.
-
Question: Besides my desired N-methylated product, I am observing the formation of a significant amount of a salt-like byproduct, which I suspect is the 1,3-dimethylbenzimidazolium salt. How can I avoid this?
-
Answer: The formation of a 1,3-dimethylbenzimidazolium salt, a quaternary ammonium salt, is a common side reaction in benzimidazole N-methylation, particularly when using an excess of the methylating agent or under harsh reaction conditions.[2] To minimize the formation of this byproduct, it is recommended to use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole. Adding the methylating agent slowly to the reaction mixture can also help to avoid localized high concentrations that might favor over-methylation. If the reaction requires heating, it is advisable to use the lowest effective temperature. If the quaternary salt does form, it can often be removed from the reaction mixture by precipitation and filtration, as it is typically insoluble in many organic solvents.
Problem 4: Difficulty in purifying the N-methylated product.
-
Question: I am struggling to purify my N-methylated benzimidazole from the reaction mixture, which contains unreacted starting material and potentially regioisomers. What are the recommended purification techniques?
-
Answer: Purification of N-methylated benzimidazoles often requires chromatographic techniques due to the potential presence of structurally similar isomers. Column chromatography on silica gel is the most common and effective method.[8] The choice of eluent system is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.[8][9] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing the column chromatography. In cases where the regioisomers have very similar polarities, techniques like preparative HPLC might be necessary. Recrystallization can also be a useful purification method if a suitable solvent is found.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents used for benzimidazole N-methylation?
A1: The most commonly used methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS).[10][11][12] Methyl iodide is highly reactive but also volatile and should be handled with care in a well-ventilated fume hood.[13] Dimethyl sulfate is less volatile but is also toxic and should be handled with appropriate safety precautions. Other "greener" methylating agents like dimethyl carbonate (DMC) have also been used, often requiring a catalyst and higher temperatures.[10]
Q2: How does the choice of base affect the reaction?
A2: The base plays a crucial role in deprotonating the N-H of the benzimidazole to form the more nucleophilic benzimidazolide anion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and stronger bases like sodium hydride (NaH).[6] The choice of base can influence the reaction rate and, importantly, the regioselectivity of the methylation. Stronger bases generally lead to faster reactions but may also increase the likelihood of side reactions. The solubility of the base in the chosen solvent is also an important consideration.
Q3: What are the ideal solvents for benzimidazole N-methylation?
A3: Aprotic solvents are generally preferred for benzimidazole N-methylation to avoid quenching the benzimidazolide anion. Common choices include acetone, acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[6] The choice of solvent can also influence the regioselectivity of the reaction. For instance, a change in solvent polarity can alter the ratio of the N1 to N3 methylated products.[6]
Q4: How can I monitor the progress of my N-methylation reaction?
A4: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).[8] By spotting the reaction mixture alongside the starting benzimidazole, it is possible to observe the disappearance of the starting material and the appearance of the product(s). The use of a UV lamp is typically required to visualize the spots on the TLC plate.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of N-methylation of 5-Nitrobenzimidazole.
| Entry | Methylating Agent | Base | Solvent | Reaction Time (hr) | Ratio of 1,5-isomer to 1,6-isomer | Quaternary Salt Formation | Reference |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | 40 | 60:35 | ~15-20% | [2] |
| 2 | Benzyl Chloride | CH₃COONa | - | 12 | 55:25 | - | [2] |
Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.
Experimental Protocols
Protocol 1: General Procedure for N-methylation of a Benzimidazole using Methyl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq) and a suitable anhydrous solvent (e.g., acetone or DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension.
-
Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of a suitable solvent and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired N-methylated product(s).[8]
Protocol 2: Purification of N-methylated Benzimidazoles by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a non-polar solvent like hexane).
-
Loading: Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify the fractions containing the desired product(s).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-methylated benzimidazole.[8]
Mandatory Visualization
Caption: Tautomerism-driven regioselectivity in benzimidazole N-methylation.
Caption: General experimental workflow for benzimidazole N-methylation.
References
- 1. [PDF] Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. | Semantic Scholar [semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. reddit.com [reddit.com]
Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the benzimidazole core, followed by N-alkylation.
-
Step 1: Benzimidazole Ring Formation: The most common method is the condensation of 4,5-dimethyl-1,2-phenylenediamine with a one-carbon electrophile. Formic acid is a widely used reagent for this purpose, often under acidic conditions (Phillips-Ladenburg synthesis).
-
Step 2: N-Methylation: The resulting 5,6-dimethyl-1H-benzimidazole is then N-methylated using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Q2: What are the expected yields for this synthesis?
A2: Yields can vary significantly based on the specific reaction conditions and purification methods. Generally, the condensation step to form the benzimidazole ring can proceed in high yield (80-95%). The N-methylation step may have a slightly lower yield due to the potential for side reactions, typically ranging from 60-80%.
Q3: How can I purify the final product?
A3: Purification of this compound can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removing minor impurities. For more challenging separations, such as isolating the desired N1-isomer from the N3-isomer, column chromatography on silica gel is the recommended method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or no yield of 5,6-dimethyl-1H-benzimidazole (intermediate)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Ensure the reaction is heated for a sufficient duration, typically at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Starting Material | 4,5-dimethyl-1,2-phenylenediamine is susceptible to oxidation. Ensure it is stored under an inert atmosphere and is of high purity before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Improper pH | The condensation reaction with formic acid requires acidic conditions. Ensure the pH is acidic throughout the reaction. |
Problem 2: Formation of multiple products during N-methylation
| Potential Cause | Troubleshooting Suggestion |
| Formation of Isomeric Products | N-methylation of 5,6-dimethyl-1H-benzimidazole can lead to a mixture of this compound and 1,5-dimethyl-1H-benzo[d]imidazole. To favor the formation of the desired 1,6-isomer, consider using a bulkier base or optimizing the reaction temperature. Separation of the isomers can be achieved by column chromatography. |
| Over-alkylation (Quaternization) | The product can be further methylated to form a quaternary benzimidazolium salt. To avoid this, use a stoichiometric amount of the methylating agent (e.g., methyl iodide) and add it slowly to the reaction mixture. Maintain a moderate reaction temperature. |
| Unreacted Starting Material | If the reaction is incomplete, unreacted 5,6-dimethyl-1H-benzimidazole will be present. Ensure an appropriate molar ratio of the base and methylating agent. Monitor the reaction by TLC until the starting material is consumed. |
Problem 3: Difficulty in product purification
| Potential Cause | Troubleshooting Suggestion |
| Persistent Impurities | If recrystallization is insufficient, employ column chromatography. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. |
| Oily Product | If the product oils out during recrystallization, try a different solvent system or use a seed crystal to induce crystallization. Alternatively, purify the oily product by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 5,6-dimethyl-1H-benzimidazole
-
To a round-bottom flask, add 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and formic acid (10 eq).
-
Heat the mixture at 100 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and slowly add a 10% aqueous sodium hydroxide solution to neutralize the excess acid until the pH is ~7-8.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Dissolve 5,6-dimethyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as ethanol or DMF in a round-bottom flask.
-
Add a base, such as potassium hydroxide (1.1 eq), to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 5,6-dimethyl-1H-benzimidazole | 146.19 | 203-205 | 8.05 (s, 1H), 7.55 (s, 2H), 2.40 (s, 6H) |
| This compound | 160.22 | 125-128 | 7.90 (s, 1H), 7.60 (s, 1H), 7.15 (s, 1H), 3.80 (s, 3H), 2.45 (s, 3H), 2.40 (s, 3H) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Side reactions in the N-methylation of 5,6-dimethyl-1H-benzimidazole.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound and related poorly soluble benzimidazole derivatives.
Q1: My compound, this compound, is not dissolving in my primary aqueous buffer. What should be my first step?
A1: The first step is to assess the physicochemical properties of your compound and experiment with common solubilization techniques. Benzimidazole derivatives are often characterized by low aqueous solubility.[1] Consider the following initial steps:
-
pH Adjustment: Since the benzimidazole moiety contains basic nitrogen atoms, the molecule's ionization state is pH-dependent. For weakly basic drugs, decreasing the pH (acidifying the solution) can lead to the formation of a more soluble salt form.[2][3]
-
Co-solvents: Introduce a water-miscible organic solvent to your aqueous buffer. This technique, known as co-solvency, reduces the polarity of the solvent system, which can significantly enhance the solubility of nonpolar compounds.[3][4] Commonly used co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]
-
Sonication: Applying ultrasonic energy can help break down solute aggregates and facilitate dissolution. For a related compound, 5,6-Dimethyl-1H-benzo[d]imidazole, sonication is recommended to achieve a 45 mg/mL concentration in DMSO.[6]
Q2: I tried using a co-solvent, but my compound precipitates upon further dilution into my aqueous assay medium. How can I prevent this?
A2: This is a common issue when the final concentration of the co-solvent is too low to maintain solubility. Here are several strategies to overcome this:
-
Optimize Co-solvent Concentration: Determine the minimum co-solvent concentration required in the final solution to keep the compound dissolved. This may require a titration experiment.
-
Use Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[3][7] This is a widely used technique for preventing precipitation.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment and improving solubility.[8][9]
-
Solid Dispersions: For preclinical or formulation development, creating a solid dispersion is a powerful technique. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance dissolution rates and prevent precipitation.[3][8][10]
Q3: I need to prepare a stock solution. What is the best solvent to use?
A3: For creating a high-concentration stock solution, a strong organic solvent is typically required. Based on data for the closely related compound 5,6-Dimethyl-1H-benzo[d]imidazole , Dimethyl Sulfoxide (DMSO) is an effective choice.
| Compound | Solvent | Concentration | Notes |
| 5,6-Dimethyl-1H-benzo[d]imidazole | DMSO | 45 mg/mL (307.82 mM) | Sonication is recommended for dissolution.[6] |
Important Note: Always prepare stock solutions and store them in aliquots to avoid degradation from repeated freeze-thaw cycles.[11]
Frequently Asked Questions (FAQs)
Q1: What general strategies exist for improving the solubility of benzimidazole derivatives?
A1: A variety of techniques are employed to enhance the solubility of poorly soluble drugs, including benzimidazoles.[4] These can be broadly categorized as:
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) and modifying the crystal structure (polymorphs, amorphous forms, co-crystallization).[4] Micronization increases the surface area available for dissolution but does not alter the equilibrium solubility.[4][12]
-
Chemical Modifications: This involves altering the molecule itself, such as through salt formation or creating a prodrug.[2][4] For example, converting a weakly basic or acidic drug into a salt is a common and effective method to increase solubility.[2] The prodrug approach involves creating a bioreversible derivative with improved solubility that converts back to the active drug in the body.[1]
-
Formulation-Based Approaches: These involve the use of excipients and specialized delivery systems. Key methods include co-solvency, micellar solubilization using surfactants, hydrotropy, complexation (e.g., with cyclodextrins), and creating solid dispersions or lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[3][5][9]
Q2: How does pH adjustment improve the solubility of a compound like this compound?
A2: this compound is a weak base. In an acidic environment (lower pH), the nitrogen atoms in the imidazole ring can become protonated, forming a positively charged ion. This ionized form, or salt, is generally much more soluble in aqueous solutions than the neutral, unionized form.[2][3] Therefore, adjusting the pH of the medium to below the compound's pKa will favor the more soluble, ionized form.
Q3: Can you provide examples of solubility enhancement for other benzimidazole drugs?
A3: Yes. Studies on other benzimidazole anthelmintics, which are known for their poor solubility, demonstrate the effectiveness of these techniques.[1][10]
| Drug | Technique | Carrier/Agent | Solubility Enhancement |
| Albendazole | Solid Dispersion | Polyvinylpyrrolidone (PVP) | From 0.31 µg/mL to 48.21 µg/mL.[10] |
| Albendazole | Hydrotropy | Sodium Citrate | From 0.31 µg/mL to 18.34 µg/mL.[10] |
| Thiabendazole | Prodrug (N-alkoxycarbonyl) | - | Up to 12-fold increase in water solubility.[1] |
| Thiabendazole | Prodrug (N-(4-amino-methylbenzoyl)oxymethyl) | - | 300-fold increase in water solubility.[1] |
Experimental Protocols & Visualizations
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes a general method for using a co-solvent to dissolve a poorly soluble compound for in vitro experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). Use sonication if necessary to fully dissolve the compound.[6]
-
Gently vortex the stock solution to ensure homogeneity.
-
Perform serial dilutions of the stock solution into the target aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to minimize immediate precipitation.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, particulates).
-
Determine the highest concentration that remains in solution. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤0.5-1%).
Caption: Workflow for preparing a working solution using the co-solvent method.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol outlines a method to prepare a cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a solution of HP-β-CD in the desired aqueous solvent (e.g., 10% w/v).
-
Slowly add an excess amount of this compound powder to the cyclodextrin solution while stirring vigorously.
-
Seal the container and allow the suspension to stir at room temperature for 24-72 hours to allow for equilibrium of complex formation.
-
After equilibration, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The resulting clear filtrate is a saturated solution of the compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Caption: Formation of a soluble inclusion complex with a cyclodextrin.
References
- 1. Prodrugs of thiabendazole with increased water-solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.umcs.pl [journals.umcs.pl]
- 4. ijpbr.in [ijpbr.in]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. 5,6-Dimethyl-1H-benzo[d]imidazole | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. internationaljournal.org.in [internationaljournal.org.in]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is intended for researchers, scientists, and professionals in drug development. Please note that direct stability data for this compound is limited; therefore, some guidance is extrapolated from data on structurally related benzimidazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For Powder (Solid Form): It is recommended to store the solid compound in a tightly closed container in a cool, dry, well-ventilated area.[3] Protect from light and moisture. Long-term storage at low temperatures is advisable.
For Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[1] The choice of solvent can impact stability; DMSO is a common solvent for benzimidazoles.[1][2]
Q2: What are the potential degradation pathways for this compound?
The benzimidazole core is susceptible to certain degradation pathways, primarily oxidation and photodegradation, especially when in solution.[4]
-
Oxidation: The imidazole ring can be susceptible to oxidation, which may be mediated by atmospheric oxygen (autoxidation) or in the presence of oxidizing agents.[3][4]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.[4]
-
Hydroxylation: Metabolic degradation studies on related benzimidazole derivatives suggest that hydroxylation of the aromatic ring or the methyl groups is a possible metabolic pathway.[5][6]
Q3: I am observing unexpected peaks in my chromatogram after storing my this compound solution. What could be the cause?
The appearance of new peaks in a chromatogram of a stored solution often indicates degradation. Based on the known instability of the benzimidazole scaffold, these could be due to:
-
Oxidative Degradants: If the solution was not stored under an inert atmosphere, oxidation might have occurred.
-
Photodegradants: If the solution was exposed to light, photodegradation products may have formed.[4]
-
Solvent Adducts or Degradation: Depending on the solvent and storage conditions, the compound may react with the solvent or its impurities.
To troubleshoot, it is recommended to prepare a fresh solution and re-analyze. Ensure proper storage of the new solution by protecting it from light and oxygen.
Troubleshooting Guides
Issue: Poor Reproducibility in Bioassays
Possible Cause: Degradation of this compound in the assay medium.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments to minimize the impact of degradation over time.
-
Assess Compound Stability in Assay Buffer: Perform a time-course experiment to evaluate the stability of the compound in your specific assay buffer.
-
Incubate the compound in the assay buffer for the duration of your experiment.
-
Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by a suitable analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound.
-
-
Protect from Light: Conduct experiments under subdued light conditions or use amber-colored labware to prevent photodegradation.
-
Control for Oxidation: If the assay medium is susceptible to generating reactive oxygen species, consider adding antioxidants if they do not interfere with the assay.
Issue: Inconsistent Solubility or Precipitation
Possible Cause: The compound may have poor aqueous solubility, or the salt form may differ, affecting its physical properties.[2]
Troubleshooting Steps:
-
Verify Solubility: Determine the solubility of your batch of this compound in your specific solvent or buffer system. Sonication may be required to aid dissolution in solvents like DMSO.[2]
-
pH Adjustment: The solubility of benzimidazoles can be pH-dependent. Evaluate if adjusting the pH of your buffer improves solubility.
-
Use of Co-solvents: For aqueous solutions, consider the use of a co-solvent if it is compatible with your experimental system.
Data on Related Compounds
Due to the lack of specific stability data for this compound, the following table summarizes storage information for the closely related 5,6-Dimethyl-1H-benzo[d]imidazole, which can serve as a useful reference.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year | [1][2] |
| In Solvent (DMSO) | -20°C | 1 month | [1] |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acid and base samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS to identify and quantify any degradants.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for benzimidazole compounds.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Assay Instability
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5,6-Dimethyl-1H-benzo[d]imidazole | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. 2-Methyl-1H-benzo[d]imidazole(615-15-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Kinase Assays with Benzimidazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole compounds in kinase assays.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during kinase assays involving benzimidazole-based inhibitors.
1. Compound Solubility and Handling
Q1: My benzimidazole compound is poorly soluble in the aqueous kinase assay buffer, leading to precipitation. How can I improve its solubility?
A1: Poor aqueous solubility is a common challenge with benzimidazole derivatives. Here are several strategies to address this issue:
-
Optimize DMSO Concentration: While most kinase assays can tolerate low percentages of Dimethyl Sulfoxide (DMSO), it's crucial to determine the optimal concentration for your specific assay.
-
Recommendation: Start by preparing a high-concentration stock solution of your benzimidazole compound in 100% DMSO. Then, perform a serial dilution to determine the highest DMSO concentration that does not significantly affect the kinase activity in a control experiment.[1][2][3] Most assays can tolerate up to 1-2% DMSO without significant inhibition of the kinase.[1][3] Always maintain the same final DMSO concentration across all wells, including controls, to ensure consistency.[1]
-
-
Use of Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. However, this requires careful validation to ensure the co-solvent does not interfere with the assay.
-
Salt Forms: If you have the synthetic chemistry capability, converting the benzimidazole compound to a salt form (e.g., hydrochloride salt) can significantly improve its aqueous solubility.[4]
-
Sonication and Warming: Gentle sonication or warming of the stock solution can help dissolve the compound. However, be cautious with temperature-sensitive compounds and ensure the solution is cooled to the assay temperature before use.
Q2: I observe compound precipitation when I dilute my DMSO stock into the aqueous assay buffer. What is the best practice for dilution?
A2: To minimize precipitation upon dilution, follow these steps:
-
Serial Dilution in DMSO: First, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to the final desired concentration.
-
Stepwise Dilution into Aqueous Buffer: Instead of a large, single dilution, add the DMSO stock to the aqueous buffer in a stepwise manner with gentle mixing.
-
Pre-warming the Assay Buffer: Gently warming the assay buffer before adding the DMSO stock can sometimes help, but ensure the final assay is performed at the optimal temperature for the kinase.
2. Assay Interference
Q3: I am using a luciferase-based kinase assay (e.g., Kinase-Glo®), and I suspect my benzimidazole compound is inhibiting the luciferase enzyme itself, leading to false-positive results. How can I confirm and mitigate this?
A3: Benzimidazole scaffolds have been reported to inhibit luciferase.[5] To address this:
-
Luciferase Inhibition Counterscreen: Perform a counterscreen to directly test the effect of your compound on luciferase activity.
-
Protocol: In a well without the kinase, add your compound at the same concentrations used in the kinase assay to a solution containing ATP and luciferase. A decrease in luminescence compared to the vehicle control indicates luciferase inhibition.
-
-
Use an Alternative Assay Format: If significant luciferase inhibition is observed, switch to a non-luciferase-based assay format, such as:
Q4: In my TR-FRET assay, I am seeing unexpected changes in the fluorescence signal that do not correlate with kinase inhibition. Could my benzimidazole compound be interfering with the assay?
A4: Yes, some compounds can interfere with TR-FRET assays. Here's how to troubleshoot:
-
Autofluorescence Check: Measure the fluorescence of your compound alone at the excitation and emission wavelengths of the donor and acceptor fluorophores. High autofluorescence can lead to false positives or negatives.
-
Quenching Assessment: Some compounds can quench the fluorescence signal. This can be assessed by observing a decrease in the signal of the positive control (no inhibitor) when the test compound is present.
-
Counterscreen for Assay Components: Test for non-specific interactions of your compound with the assay components (e.g., the antibody or the tracer). This can be done by running the assay in the absence of the kinase.[8] A change in the TR-FRET ratio would indicate interference.
-
Orthogonal Assays: Validate your hits using an orthogonal assay with a different detection method to confirm that the observed activity is due to kinase inhibition and not assay interference.[6]
3. Off-Target Effects and Data Interpretation
Q5: My benzimidazole inhibitor is showing activity against multiple kinases in a panel screen. How do I interpret these off-target effects?
A5: Benzimidazole derivatives are known to be multi-target inhibitors, often binding to the ATP-binding site of multiple kinases.[1]
-
Selectivity Profiling: A broad kinase panel screen is essential to understand the selectivity profile of your compound.
-
Structure-Activity Relationship (SAR) Studies: Analyze the SAR to identify structural features that contribute to off-target binding. This can guide the design of more selective inhibitors.
-
Cellular Assays: Correlate the enzymatic inhibition data with cellular assays to understand the functional consequences of inhibiting multiple targets. For example, if your compound inhibits both EGFR and VEGFR-2, you might observe effects on both proliferation and angiogenesis.[9][10]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative benzimidazole compounds against key kinases.
Table 1: Inhibitory Activity of Benzimidazole Derivatives against EGFR
| Compound ID | Modification | IC50 (µM) against EGFR | Reference |
| Compound 9a | Benzimidazole-triazole glycoconjugate | 0.069 | [11] |
| Compound 9b | Benzimidazole-triazole glycoconjugate | 0.075 | [11] |
| Compound 5a | 2-Aryl benzimidazole | Good inhibitory activity | [10] |
| Compound 5e | 2-Aryl benzimidazole | Moderate inhibitory activity | [10] |
| Erlotinib (Reference) | - | 0.048 | [11] |
Table 2: Inhibitory Activity of Benzimidazole Derivatives against VEGFR-2
| Compound ID | Modification | IC50 (nM) against VEGFR-2 | Reference |
| Compound 4r | Benzimidazole-1,3,4-oxadiazole | N/A (IC50 against cell lines provided) | [12] |
| Compound 5a | 2-Aryl benzimidazole | Moderate inhibitory activity | [10] |
| Compound 5e | 2-Aryl benzimidazole | Weaker inhibitory activity | [10] |
| Jzu 17 | 2-aminobenzimidazole-based | High affinity binding | [13] |
| Sorafenib (Reference) | - | 3.12 | [14] |
Experimental Protocols
1. General Protocol for Kinase-Glo® Luminescent Kinase Assay
This protocol is adapted from Promega's Kinase-Glo® platform and can be used to measure the activity of various kinases.[15][16][17]
Materials:
-
Kinase of interest
-
Substrate specific to the kinase
-
Benzimidazole inhibitor (dissolved in 100% DMSO)
-
Kinase-Glo® Reagent (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Prepare serial dilutions of the benzimidazole inhibitor in 100% DMSO. Then, dilute these into the Kinase Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is constant across all wells and does not exceed the tolerance of the assay.
-
-
Set up Kinase Reaction:
-
Add 5 µL of the diluted benzimidazole inhibitor or vehicle (DMSO in assay buffer) to the wells of the plate.
-
Add 10 µL of a mixture containing the kinase and its substrate in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® Reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
2. General Protocol for TR-FRET Kinase Assay
This protocol provides a general workflow for a TR-FRET based kinase inhibition assay.[18][19][20]
Materials:
-
Kinase of interest (e.g., GST- or His-tagged)
-
Phospho-specific antibody labeled with a donor fluorophore (e.g., Europium)
-
Substrate peptide labeled with an acceptor fluorophore (e.g., Alexa Fluor 647)
-
Benzimidazole inhibitor (dissolved in 100% DMSO)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Stop solution (e.g., EDTA)
-
Low-volume, black 384-well plates
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the benzimidazole inhibitor in 100% DMSO and then in TR-FRET Assay Buffer to the final desired concentrations. Ensure a constant final DMSO concentration.
-
-
Kinase Reaction:
-
In the wells of the assay plate, combine the kinase, the acceptor-labeled substrate, and the benzimidazole inhibitor or vehicle.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
-
Stop Reaction and Detection:
-
Stop the kinase reaction by adding the stop solution (EDTA).
-
Add the donor-labeled phospho-specific antibody.
-
Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for troubleshooting common issues in kinase assays with benzimidazole compounds.
Caption: Simplified EGFR signaling pathway and the point of inhibition by benzimidazole compounds.
Caption: Key downstream signaling pathways of VEGFR-2 targeted by benzimidazole inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. promega.com.cn [promega.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. scielo.br [scielo.br]
Technical Support Center: Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical synthetic approach involves a multi-step process starting from a substituted aniline. A plausible route includes the nitration of a protected p-toluidine, followed by N-methylation, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.
Q2: What are the key intermediates in the synthesis of this compound?
Key intermediates typically include:
-
N-acetyl-4-methylaniline
-
N-acetyl-4-methyl-2-nitroaniline
-
N-methyl-4-methyl-2-nitroaniline
-
N1-methyl-4-methylbenzene-1,2-diamine
Q3: Are there alternative methods for the final cyclization step?
Yes, besides using formic acid, the cyclization of the o-phenylenediamine intermediate can often be achieved with other reagents. For instance, condensation with aldehydes in the presence of an oxidizing agent is a known method for synthesizing 2-substituted benzimidazoles.[1][2][3] More advanced methods, such as electrochemical synthesis, have also been reported for similar compounds.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: Synthesis of N-acetyl-4-methyl-2-nitroaniline
Problem 1: Low yield during the nitration of N-acetyl-4-methylaniline.
-
Possible Cause: Inadequate temperature control during the addition of the nitrating mixture can lead to the formation of multiple nitrated byproducts and oxidation of the starting material. The reaction is highly exothermic.
-
Solution: Ensure the reaction temperature is maintained between 0-10°C throughout the addition of the nitric acid/sulfuric acid mixture.[5] Slow, dropwise addition is crucial.
Problem 2: Difficulty in isolating the desired 2-nitro isomer.
-
Possible Cause: The nitration of N-acetyl-4-methylaniline can produce a mixture of ortho and para isomers relative to the acetylamino group.
-
Solution: The acetylamino group is an ortho-, para-director. Since the para position is blocked by the methyl group, the primary product should be the 2-nitro isomer. If separation is challenging, consider purification by column chromatography or recrystallization.
Step 2: N-methylation of N-acetyl-4-methyl-2-nitroaniline
Problem 3: Incomplete methylation of the acetylamino group.
-
Possible Cause: The chosen methylating agent (e.g., methyl iodide) may not be reactive enough, or the base used may not be strong enough to deprotonate the amide.
-
Solution: Consider using a stronger methylating agent or a stronger base. Alternatively, hydrolysis of the acetyl group followed by reductive amination with formaldehyde and a reducing agent can be an effective strategy.
Step 3: Reduction of N-methyl-4-methyl-2-nitroaniline
Problem 4: Incomplete reduction of the nitro group.
-
Possible Cause: The catalyst (e.g., Pd/C) may be inactive, or the reaction conditions (e.g., hydrogen pressure, reaction time) may be insufficient.[2]
-
Solution: Ensure the catalyst is fresh and active. Increase the hydrogen pressure or prolong the reaction time. Alternative reducing agents like iron powder in the presence of an acid (e.g., formic acid or ammonium chloride) can also be effective.[6][7]
Problem 5: The resulting diamine is unstable and decomposes quickly.
-
Possible Cause: o-Phenylenediamines are known to be sensitive to air and light, leading to oxidation and discoloration.
-
Solution: Use the crude diamine immediately in the next step without extensive purification.[2] If purification is necessary, perform it quickly and under an inert atmosphere.
Step 4: Cyclization to this compound
Problem 6: Low yield during the cyclization with formic acid.
-
Possible Cause: Incomplete reaction or formation of side products. The reaction conditions may not be optimal.
-
Solution: Ensure an excess of formic acid is used and that the reaction is heated sufficiently to drive the condensation.[8] Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
Experimental Protocols
Synthesis of N-acetyl-4-methyl-2-nitroaniline
-
To a solution of N-acetyl-4-methylaniline (0.094 mol) in glacial acetic acid (12.5 mL), slowly add concentrated sulfuric acid (25 mL) while stirring and cooling in an ice-salt bath.
-
Prepare a nitrating mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (3.5 mL) and cool it.
-
Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10°C.[5]
-
After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with cold water until the washings are neutral and then recrystallize from an appropriate solvent.
Reduction of a Nitroaniline Intermediate and Cyclization
A one-pot procedure for the reduction of a 2-nitroaniline and subsequent cyclization can be adapted for this synthesis:
-
In a reaction vessel, combine the N-methyl-4-methyl-2-nitroaniline intermediate, formic acid, iron powder, and ammonium chloride.
-
Heat the mixture, and monitor the reaction progress by TLC. This method facilitates both the reduction of the nitro group and the cyclization to the benzimidazole in a single step.[6][7]
Data Summary
| Parameter | Route 1: Multi-step with Isolation | Route 2: One-Pot Reduction & Cyclization |
| Starting Material | N-acetyl-4-methylaniline | N-methyl-4-methyl-2-nitroaniline |
| Key Reagents | HNO3/H2SO4, Methylating agent, Pd/C, Formic acid | Formic acid, Fe powder, NH4Cl |
| Number of Steps | 4 | 1 (from nitro-intermediate) |
| Potential Yield | Moderate to Good | Good to Excellent |
| Complexity | Higher | Lower |
Visualizations
Caption: Proposed multi-step synthesis of this compound.
Caption: Troubleshooting workflow for the nitration step.
References
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
Technical Support Center: Optimizing Benzimidazole Derivative Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction conditions for synthesizing benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My benzimidazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in benzimidazole synthesis are a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. Key factors to consider include the choice of solvent, catalyst, and reaction temperature.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent can significantly impact reaction efficiency. Polar organic solvents like methanol and ethanol have been shown to be highly effective.[1] For instance, in the synthesis of 2-phenyl benzimidazole from benzaldehyde and o-phenylenediamine, using methanol as a solvent with a cobalt (II) acetylacetone catalyst resulted in a 97% yield.[1] It is advisable to screen a range of solvents to find the optimal one for your specific substrates.
-
Catalyst Optimization: The choice of catalyst is crucial. While some reactions can proceed without a catalyst, the presence of one often accelerates the reaction and improves yield.[2][3] A variety of catalysts can be employed, including Lewis acids like Er(OTf)₃ and metal complexes such as FeCl₃.[2][4] The catalyst loading should also be optimized; for example, increasing the loading of a MgO@DFNS catalyst from 5 wt% to 10 wt% increased the yield of a benzimidazole derivative from 85% to 95%.[3]
-
Temperature and Reaction Time: Higher temperatures can sometimes improve yields, but they can also lead to the formation of byproducts.[5] It's important to find the right balance. For instance, in one study, increasing the reaction temperature to 60°C favored the formation of the desired 1,2-disubstituted benzimidazole, but also produced a 2-substituted byproduct.[5] Monitoring the reaction over time using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the yield of the desired product.[6]
-
Reagent Stoichiometry: The molar ratio of the reactants, particularly the o-phenylenediamine and the aldehyde, can influence the product distribution and yield.[2] Experimenting with different ratios may be necessary to optimize the formation of the target benzimidazole derivative.
Question 2: I am observing significant side product formation in my reaction. How can I minimize this?
Answer:
The formation of side products, such as mono-substituted versus di-substituted benzimidazoles, is a common challenge.[2] Selectivity can often be controlled by carefully choosing the catalyst and reaction conditions.
Strategies to Minimize Side Products:
-
Catalyst Selection: The catalyst can play a significant role in directing the reaction towards a specific product. For example, using Er(OTf)₃ as a catalyst can selectively produce double-condensation products (1,2-disubstituted benzimidazoles), especially with electron-rich aldehydes.[2] In contrast, the absence of a catalyst might favor the formation of mono-condensation products.[2]
-
Solvent and Temperature Control: As with yield, the solvent and temperature can affect selectivity. For the synthesis of a 1,2-disubstituted benzimidazole, changing the solvent to ethanol and increasing the temperature to 120°C selectively afforded the desired product with a 91% yield.[2]
-
Substrate Electronic Effects: The electronic properties of the aldehyde substituent can influence the reaction pathway. Electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles.[2]
Question 3: What are the best practices for purifying benzimidazole derivatives?
Answer:
Proper purification is essential to obtain a high-purity final product. Common methods include recrystallization, column chromatography, and sublimation.
Purification Techniques:
-
Initial Workup: After the reaction is complete, a typical workup involves removing the solvent under reduced pressure and extracting the product with an appropriate organic solvent like ethyl acetate. The organic layer is then washed with water and dried.[6]
-
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and side products. A common stationary phase is silica gel, with an eluent system such as a mixture of petroleum ether and ethyl acetate.[6]
-
Recrystallization: This technique can be used to obtain highly pure crystalline products.
-
Sublimation: For certain benzimidazole derivatives, sublimation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of benzimidazole synthesis.
Table 1: Effect of Different Solvents on the Synthesis of 2-Phenyl Benzimidazole [1]
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 97 |
| 2 | Ethanol | 92 |
| 3 | Acetonitrile | 85 |
| 4 | Dichloromethane | 78 |
| 5 | Tetrahydrofuran | 72 |
| 6 | Ethyl Acetate | 65 |
| 7 | Toluene | 58 |
Reaction Conditions: o-phenylenediamine (1.05 mmol), benzaldehyde (1 mmol), cobalt (II) acetylacetone (0.05 mmol), stirring at room temperature for 4 hours.
Table 2: Comparison of Catalysts for the Synthesis of a Benzimidazole Derivative [4]
| Entry | Catalyst | Yield (%) |
| 1 | None | 5 |
| 2 | FeCl₃ | 65 |
| 3 | ZnCl₂ | 40 |
| 4 | NiCl₂ | 35 |
| 5 | CuCl₂ | 55 |
| 6 | CdCl₂ | 30 |
| 7 | MnCl₂ | 25 |
Reaction Conditions: 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione (1), ammonium acetate (2), and 4-methoxybenzaldehyde (3a) in ethanol at 80°C.
Experimental Protocols
General One-Pot Synthesis of 2-Substituted Benzimidazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Catalyst (e.g., NH₄Cl, 4 mmol)[6]
-
Solvent (e.g., Chloroform, 5 ml)[6]
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) and the chosen catalyst (e.g., NH₄Cl, 4 mmol) in the selected solvent (e.g., Chloroform, 5 ml), add the substituted aldehyde (1 mmol).[6]
-
Stir the reaction mixture at room temperature for the optimized duration (e.g., 4 hours).[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate (20 ml).
-
Wash the organic layer with water (10 ml).
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using an appropriate eluent system (e.g., petroleum ether:EtOAc, 9:1) to yield the pure 2-substituted benzimidazole.[6]
Visualizations
The following diagrams illustrate key workflows for optimizing benzimidazole synthesis.
Caption: Troubleshooting workflow for low reaction yields.
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Regioselective N-Methylation of Benzimidazoles
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the regioselective N-methylation of benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the N-methylation of unsymmetrical benzimidazoles?
A1: The regiochemical outcome of N-methylation is a delicate balance of several factors. The key influences are:
-
Steric Effects: Bulky substituents on the benzimidazole ring will generally direct methylation to the less sterically hindered nitrogen atom. Similarly, using a larger alkylating agent can increase selectivity for the less hindered position.[1]
-
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring decrease the nucleophilicity of the adjacent nitrogen atom. This makes the more distant nitrogen the preferred site for alkylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. For instance, strong bases like sodium hydride (NaH) in aprotic solvents such as THF can provide excellent regioselectivity.[2]
-
Tautomerism: Unsymmetrical benzimidazoles exist as a mixture of two tautomers in solution. The position of this equilibrium, which is influenced by substituents and the solvent, can significantly affect which nitrogen atom is ultimately methylated.[1]
Q2: How can I favor the formation of the thermodynamically less stable, more sterically hindered regioisomer?
A2: Synthesizing the more sterically hindered isomer is a common challenge. Specialized methods have been developed to achieve this. One approach involves using organomagnesium reagents as bases to direct alkylation selectively to the more sterically hindered nitrogen.[3] Additionally, specific catalytic systems, including biocatalytic methods with engineered enzymes, have been shown to provide the sterically more crowded isomer with high selectivity.[4][5][6]
Q3: Are there biocatalytic methods for regioselective N-methylation?
A3: Yes, biocatalysis offers a powerful and highly selective alternative. Engineered and natural methyltransferases can perform N-methylation with exceptional regioselectivity (often >99:1) and high yields under very mild reaction conditions.[6][7] These enzymatic methods often utilize a cyclic cascade with simple alkyl halides (e.g., methyl iodide) as the methyl source, making them an attractive green chemistry approach.[7][8]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of N1 and N3 regioisomers with poor selectivity.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Base/Solvent System | The base and solvent combination is critical for controlling selectivity. For N-1 selectivity with many substrates, switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF.[2] |
| Steric/Electronic Influence is Ambiguous | If the substituents on your benzimidazole do not provide a strong steric or electronic bias, the intrinsic reactivity of the two nitrogen atoms is too similar. Consider a biocatalytic approach, as enzymes can recognize subtle differences in the substrate to impart high selectivity.[6] |
| Thermodynamic Equilibration | Under certain conditions, the product mixture may reflect a thermodynamic equilibrium. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
Problem 2: The N-methylation reaction is slow or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Ensure at least one full equivalent of base is used to completely deprotonate the benzimidazole N-H. For less reactive substrates, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Poor Solubility | The benzimidazole starting material or the generated benzimidazolide anion may have poor solubility in the chosen solvent. Consider using a surfactant like SDS in an aqueous basic medium to enhance solubility and reaction rate.[9] Alternatively, switch to a more polar aprotic solvent like DMF or NMP. |
| Inactive Methylating Agent | Confirm the purity and reactivity of your methylating agent (e.g., methyl iodide, dimethyl sulfate). If using a less reactive agent, gentle heating may be required (e.g., 50-60 °C).[9] |
| Catalyst Deactivation (for catalytic processes) | If using a transition-metal or enzymatic catalyst, ensure reaction conditions are free from poisons. For enzymatic reactions, check that the pH, temperature, and co-solvents are within the enzyme's optimal range.[7] |
Quantitative Data on Regioselective Methods
The following table summarizes various conditions and their outcomes for the N-methylation of substituted benzimidazoles, providing a comparative overview of different methodologies.
| Substrate | Methylating Agent | Base / Catalyst | Solvent | Temp. | Yield (%) | Regioisomeric Ratio (N1:N2) | Reference |
| 3-Carboxymethyl Indazole | Methyl Bromide | NaH | THF | 50 °C | >99% | >99:1 | [2] |
| 5-Bromobenzimidazole | Methyl Iodide | HNMT / acl-MT enzymes | aq. Buffer / DMSO | RT | 99% | >99:1 | [6] |
| 5-Nitrobenzimidazole | Methyl Iodide | HNMT / acl-MT enzymes | aq. Buffer / DMSO | RT | 95% | >99:1 | [6] |
| 5-Aminobenzimidazole | Methyl Iodide | hsa-H-NMT / acl-MT enzymes | aq. Buffer | RT | 91% (Gram-scale) | >99:1 | [8] |
| Benzimidazole | Methanol | Ir@YSMCNs / KOtBu | Toluene | 150 °C | 98% | N/A (Symmetric) | [10] |
Experimental Protocols
Protocol 1: NaH-Mediated N-1 Regioselective Alkylation
This protocol is adapted from a method demonstrating high N-1 regioselectivity for indazole derivatives, which is directly applicable to benzimidazoles.[2]
Materials:
-
Substituted benzimidazole (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methylating agent (e.g., Methyl iodide or Methyl bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted benzimidazole.
-
Add anhydrous THF to dissolve or suspend the starting material.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred mixture. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back down to 0 °C.
-
Add the methylating agent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours). For less reactive substrates, the reaction may be gently heated (e.g., to 50 °C).[2]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Logic
dot digraph "Experimental_Workflow" { graph [ layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, size="10,5!", ratio=fill, nodesep=0.6, ranksep=0.8 ];
node [ shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.15,0.10" ];
edge [ fontname="Arial", fontsize=10, arrowhead=vee, arrowsize=0.8, color="#202124" ];
// Nodes sub [label="1. Substrate Preparation\n(Benzimidazole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reac [label="2. Reaction Setup\n(Solvent, Base, Inert Atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; depro [label="3. Deprotonation\n(Addition of Base)", fillcolor="#FBBC05", fontcolor="#202124"]; methyl [label="4. Methylation\n(Addition of CH3-X)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="5. Workup & Extraction\n(Quench, Separate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; char [label="7. Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sub -> reac; reac -> depro; depro -> methyl; methyl -> workup; workup -> purify; purify -> char; } dot Caption: General experimental workflow for N-methylation.
dot digraph "Decision_Pathway" { graph [ layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, size="10,7!", ratio=auto ];
node [ shape=diamond, style="filled", fontname="Arial", fontsize=11, fillcolor="#4285F4", fontcolor="#FFFFFF" ];
rect_node [ shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.15,0.10" ];
// Decision Nodes start [label="Desired Regioisomer?", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; sterics [label="Steric Hindrance\nat N1 vs N3?"]; electronics [label="Substituent is\nEWG or EDG?"];
// Outcome Nodes n1_less_hindered [label="Target: N1 (Less Hindered)", rect_node, fillcolor="#FFFFFF", fontcolor="#202124"]; n3_more_hindered [label="Target: N3 (More Hindered)", rect_node, fillcolor="#FFFFFF", fontcolor="#202124"];
// Condition Nodes cond1 [label="Use Standard Conditions:\nK2CO3 in Acetone/DMF\nor NaH in THF", rect_node, fillcolor="#34A853", fontcolor="#FFFFFF"]; cond2 [label="Use Biocatalysis (Enzymes)\nor Specialized Organometallic\nReagents", rect_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cond3 [label="Alkylation Favored at N\naway from EWG.\n(e.g., NO2, CF3)", rect_node, fillcolor="#FBBC05", fontcolor="#202124"]; cond4 [label="Selectivity is less\npredictable. Sterics or\nbiocatalysis is a better guide.", rect_node, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> n1_less_hindered [label=" N-1 (Often less hindered/\nthermodynamically favored)"]; start -> n3_more_hindered [label=" N-3 (Often more hindered/\nless stable)"];
n1_less_hindered -> sterics; n3_more_hindered -> cond2 [label="High selectivity required"];
sterics -> cond1 [label="Significant\nHindrance"]; sterics -> electronics [label="Minimal\nHindrance"];
electronics -> cond3 [label="Strong EWG"]; electronics -> cond4 [label="EDG or Weak EWG"]; } dot Caption: Decision pathway for selecting reaction conditions.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Dimethylbenzimidazole Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of dimethylbenzimidazole-based kinase inhibitors, supported by experimental data. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to target a wide range of protein kinases involved in critical cellular processes. This guide focuses on inhibitors targeting key kinases in oncology and inflammatory diseases: Doublecortin-like kinase 1 (DCLK1), 3-phosphoinositide-dependent protein kinase 1 (PDK1), Extracellular signal-regulated kinase 5 (ERK5), Checkpoint kinase 2 (CHK2), mammalian Target of Rapamycin (mTOR), and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).
Performance Data of Dimethylbenzimidazole Kinase Inhibitors
The inhibitory activity of various dimethylbenzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for representative inhibitors against their respective target kinases.
DCLK1 Inhibitors
Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein kinase implicated in cancer stem cell biology and tumor progression[1]. Several benzimidazole-based compounds have been developed as DCLK1 inhibitors.
| Compound ID | DCLK1 IC50 (nM) | Assay Type | Reference |
| XMD-17-51 | 14.64 | Cell-free kinase assay | [2] |
| DCLK1-IN-1 | 9.5 (binding), 57.2 (kinase) | KINOMEscan, 33P-ATP kinase assay | [3] |
| D1 | 40-74 | Not Specified | [1] |
| D2 | 40-74 | Not Specified | [1] |
| XMD8-92 | 161 | Not Specified | [1] |
PDK1 Inhibitors
3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator of several AGC kinases and a central node in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer[4].
| Compound ID | PDK1 IC50 (nM) | Assay Type | Reference |
| BX-517 | 6 | Not Specified | |
| GSK2334470 | 10 | Not Specified | |
| BX-912 | 26 | Not Specified | |
| AR-12 (OSU-03012) | 5000 | Not Specified |
Note: Specific benzimidazole structures for all listed PDK1 inhibitors were not available in the provided search results.
ERK5 Inhibitors
Extracellular signal-regulated kinase 5 (ERK5) is a member of the MAPK family involved in cell proliferation, survival, and angiogenesis. Its inhibition is a potential therapeutic strategy in cancer[5].
| Compound ID | ERK5 IC50 (nM) | Assay Type | Reference |
| XMD8-92 | 80 (Kd) | Not Specified | [6] |
| XMD17-109 (ERK5-IN-1) | 162 | Not Specified | [6] |
| BIX02189 | 59 | Cell-free kinase assay | [6] |
| XMD8-85 | 162 | Not Specified | [6] |
CHK2 Inhibitors
Checkpoint kinase 2 (CHK2) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, making it an attractive target for cancer therapy.
| Compound ID | CHK2 IC50 (nM) | Ki (nM) | Assay Type | Reference |
| Chk2 Inhibitor II (BML-277) | 15 | 37 | ATP-competitive | [7][8] |
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Benzimidazole-based compounds have been explored as mTOR inhibitors[].
| Compound ID | mTOR IC50 (nM) | Assay Type | Reference |
| NVP-BEZ235 | 20.7 | Not Specified | [10] |
| PKI-587 | 1.6 | Not Specified | [10] |
| OSI-027 | 4 (kinase), 22 (mTORC1), 65 (mTORC2) | ATP-competitive | [11] |
| AZD8055 | 0.13 | Not Specified | [12] |
Note: While these are potent mTOR inhibitors, their core structures are not all strictly dimethylbenzimidazole but represent related benzimidazole-containing scaffolds.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of dimethylbenzimidazole kinase inhibitors.
Biochemical Kinase Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by the reduction in substrate phosphorylation. Various detection methods can be employed, including radioactive (32P or 33P-ATP), fluorescence-based (e.g., TR-FRET), or luminescence-based (e.g., ADP-Glo) readouts[13][14][15][16].
General Protocol:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., Tris-HCl, HEPES) with appropriate concentrations of MgCl2, DTT, and BSA.
-
Dilute the purified kinase enzyme and the specific substrate (peptide or protein) in the kinase buffer.
-
Prepare a stock solution of the inhibitor in DMSO and perform serial dilutions to the desired concentrations.
-
Prepare ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and inhibitor solutions.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Add the detection reagents according to the manufacturer's protocol for the chosen assay format (e.g., antibody-fluorophore conjugate for TR-FRET, luciferase/luciferin for luminescence).
-
Incubate for the recommended time to allow for signal development.
-
Read the plate using a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[17][18].
General Protocol:
-
Cell Seeding:
-
Culture adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor.
-
Include a DMSO vehicle control.
-
Incubate the plate for a specific period (e.g., 48 or 72 hours) in a CO2 incubator.
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by dimethylbenzimidazole inhibitors and a general experimental workflow for their evaluation.
Caption: DCLK1 signaling pathway and point of inhibition.
Caption: PDK1 signaling pathway and point of inhibition.
Caption: ERK5 signaling pathway and point of inhibition.
Caption: CHK2 signaling pathway and point of inhibition.
Caption: mTOR signaling pathway and point of inhibition.
Caption: NOD2 signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
References
- 1. Design and synthesis of doublecortin-like kinase 1 inhibitors and their bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Benzimidazole inhibitors of the protein kinase CHK2: clarification of the binding mode by flexible side chain docking and protein-ligand crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interpriseusa.com [interpriseusa.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
Structure-Activity Relationship of 1,6-Dimethyl-1H-benzo[d]imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1,6-Dimethyl-1H-benzo[d]imidazole, offering insights into how substitutions on the benzimidazole core influence its biological efficacy. We present a compilation of experimental data for this compound analogs and related compounds, alongside detailed experimental protocols and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. To understand the contribution of the 1,6-dimethyl substitution pattern, we compare it with its isomeric counterpart, 5,6-dimethyl-1H-benzo[d]imidazole, and other relevant analogs.
In the realm of antimicrobial activity, a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives highlighted the activity of a 5,6-dimethyl substituted analog. Specifically, 2-(1H-Indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole demonstrated notable activity against various bacterial and fungal strains.[1] While direct data for the 1,6-dimethyl isomer was not available in the same study, research on N,2,6-trisubstituted 1H-benzimidazole derivatives provides valuable insights. For instance, compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole), a close analog of our target molecule, exhibited potent antibacterial activity against both methicillin-susceptible (Staphylococcus aureus, MSSA) and methicillin-resistant (Staphylococcus aureus, MRSA) strains with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL.[2] This suggests that the 6-methyl group can be a favorable substitution for antimicrobial efficacy.
In the context of anticancer activity, the same study on N,2,6-trisubstituted derivatives revealed that compound 4c also displayed significant cytotoxicity against a panel of human cancer cell lines, with IC50 values ranging from 2.39 to 5.66 μM.[2] This underscores the potential of the 6-methyl substitution in conferring anticancer properties. General SAR studies on benzimidazoles indicate that substitutions at the N1, C2, C5, and C6 positions are crucial for their anti-inflammatory activity.[3][4]
The comparison with the 5,6-dimethyl substitution pattern is particularly insightful. In antiproliferative studies, the 5,6-dimethyl benzimidazole moiety, when incorporated into certain molecular scaffolds, demonstrated potent activity, often superior to the unsubstituted benzimidazole or the 2-methyl benzimidazole analogs.[5] This highlights the importance of the position of the methyl groups on the benzene ring of the benzimidazole core in modulating biological activity.
Table 1: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC in μg/mL)
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | C. albicans | Reference |
| Compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole) | 4 | 4 | 16 | >128 | [2] |
| 2-(1H-Indol-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole | 3.9-7.8 | 3.9-7.8 | >125 | 3.9 | [1] |
| Ciprofloxacin (Standard) | 8 | 16 | 8 | NA | [2] |
| Fluconazole (Standard) | NA | NA | NA | 4 | [2] |
Table 2: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50 in μM)
| Compound | HepG2 (Liver) | MDA-MB-231 (Breast) | MCF7 (Breast) | HCT-116 (Colon) | Reference |
| Compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl-1H-benzimidazole) | 3.22 | 2.39 | 5.66 | - | [2] |
| Benzimidazole Derivative 18 | - | 0.94 | 1.3 | - | [6] |
| 5-Fluorouracil (Standard) | - | 0.79 | 2.80 | - | [6] |
| Doxorubicin (Standard) | 4.17 | - | 5.57 | 4.88 | [6] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[4]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well.[7] The plates are then incubated for an additional 1.5 to 4 hours at 37°C.[4]
-
Formazan Solubilization: The MTT solution is removed, and an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 492 nm or between 500-600 nm.[4][7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from an overnight culture to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[8]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Pathways and Workflows
To further elucidate the structure-activity relationships and experimental processes, the following diagrams are provided.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Workflow for determining antimicrobial activity using the broth microdilution assay.
Caption: Postulated mechanism of action for some antimicrobial benzimidazoles.
References
- 1. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 1,6-Dimethyl-1H-benzo[d]imidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential mechanism of action of 1,6-Dimethyl-1H-benzo[d]imidazole. Given the limited direct experimental data on this specific compound, we present a validation strategy based on the well-established activities of structurally related benzimidazole derivatives. This document outlines hypothetical mechanisms and the requisite experimental protocols to elucidate its biological function, comparing it with known inhibitors.
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] While this compound has been identified as an endogenous metabolite and a synthetic precursor, its specific mechanism of action remains to be fully characterized.[2] This guide proposes two potential and common mechanisms for benzimidazole derivatives: Topoisomerase I inhibition and Epidermal Growth Factor Receptor (EGFR) kinase inhibition.
Comparative Data on Benzimidazole Derivatives
To provide a context for validation, the following table summarizes the activity of well-characterized benzimidazole derivatives that act through the proposed mechanisms.
| Compound/Alternative | Target(s) | IC50/GI50 | Cell Line(s) | Reference |
| Hypothetical: this compound | Topoisomerase I, EGFR | TBD | TBD | - |
| BBZ 12b | Topoisomerase I | 16 µM (enzyme inhibition) | Various cancer cell lines | [3][4] |
| Gefitinib (Iressa) | EGFR Kinase | 0.011 µM | Various cancer cell lines | [5] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | 7.82 - 10.21 µM (cytotoxicity) | HepG2, HCT-116, MCF-7 | [6][7] |
| Compound 3h | Potent anticancer activity | Surpassed cisplatin | A549, MCF7, MDA-MB-231, HCT116 | [8] |
TBD: To be determined through experimentation.
Proposed Experimental Validation Workflow
The following workflow is proposed to systematically investigate the mechanism of action of this compound.
Caption: Proposed workflow for validating the mechanism of action.
Detailed Experimental Protocols
In vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (GI50).
Method:
-
Seed cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and a known inhibitor (e.g., doxorubicin) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 values from the dose-response curves.
Topoisomerase I DNA Relaxation Assay
Objective: To determine if this compound inhibits the catalytic activity of human Topoisomerase I.
Method:
-
Incubate supercoiled plasmid DNA with human Topoisomerase I in the presence of varying concentrations of this compound or a known inhibitor (e.g., Camptothecin).
-
The reaction mixture should be incubated at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
In vitro EGFR Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the kinase activity of EGFR.
Method:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant human EGFR enzyme with a specific substrate and ATP in the presence of varying concentrations of this compound or a known EGFR inhibitor (e.g., Gefitinib).
-
After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.
-
Measure the luminescence, which is correlated with kinase activity.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways that would be affected if this compound acts through the hypothesized mechanisms.
Topoisomerase I Inhibition Pathway
Caption: Inhibition of Topoisomerase I leads to DNA damage and apoptosis.
EGFR Signaling Pathway
Caption: Inhibition of EGFR blocks downstream pro-survival signaling.
By following this structured approach, researchers can systematically investigate and validate the mechanism of action of this compound, contributing to the broader understanding of benzimidazole pharmacology and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
In Vitro Efficacy of Dimethyl-Benzimidazole Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro efficacy of dimethyl-benzimidazole derivatives against various cancer cell lines, benchmarked against established chemotherapeutic agents. Due to the limited availability of public data on 1,6-Dimethyl-1H-benzo[d]imidazole, this guide utilizes data for the closely related isomer, 5,6-Dimethyl-1H-benzo[d]imidazole, as a representative compound for this class. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of these compounds.
Comparative Efficacy of Benzimidazole Derivatives and Standard Anticancer Agents
The in vitro cytotoxic activity of various benzimidazole derivatives and standard chemotherapeutic drugs is summarized in the tables below. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell viability or growth in vitro. Lower values indicate higher potency.
Table 1: In Vitro Efficacy of 2-substituted-5,6-dimethyl-1H-benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound with phenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-bromophenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-trifluoromethylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-methoxyphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-phenylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with naphthylacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
Table 2: In Vitro Efficacy of Other Benzimidazole Derivatives
| Compound | Cancer Cell Line | GI50/IC50 (µM) |
| A series of novel 1H-benzo[d]imidazoles (BBZs) | 60 human cancer cell lines | 0.16 - 3.6 (GI50)[2][3] |
| Compound 7b (dehydroabietic acid derivative) | SMMC-7721 (Hepatocellular carcinoma) | 0.36 ± 0.13[4] |
| Compound 7e (dehydroabietic acid derivative) | HepG2 (Hepatocellular carcinoma) | 0.12 ± 0.03[4] |
| N,2,6-trisubstituted 1H-benzimidazole derivative | A549 (Lung adenocarcinoma) | 4.47[5] |
| N,2,6-trisubstituted 1H-benzimidazole derivative | MDA-MB-231 (Breast adenocarcinoma) | 4.68[5] |
| N,2,6-trisubstituted 1H-benzimidazole derivative | PC3 (Prostate cancer) | 5.50[5] |
Table 3: In Vitro Efficacy of Standard Chemotherapeutic Drugs
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | HCT116 (Colon carcinoma) | 24.30 (as µg/ml)[6] |
| Doxorubicin | PC3 (Prostate cancer) | 2.640 (as µg/ml)[6] |
| Doxorubicin | HepG2 (Hepatocellular carcinoma) | 14.72 (as µg/ml)[6] |
| Doxorubicin-loaded DNA-AuNP | SK-OV-3 (Ovarian cancer) | 0.0048[7] |
| Doxorubicin-loaded DNA-AuNP | HEY A8 (Ovarian cancer) | 0.0074[7] |
| Doxorubicin-loaded DNA-AuNP | A2780 (Ovarian cancer) | 0.0076[7] |
| Cisplatin | HeLa (Cervical cancer) | < 10[8] |
| Cisplatin | A549 (Lung cancer) | < 10[8] |
| Cisplatin | U2OS (Osteosarcoma) | < 10[8] |
| Cisplatin | MCF-7 (Breast cancer) | 15[8] |
| Cisplatin nanoparticles | HepG2 (Hepatocellular carcinoma) | 6.438 ± 0.9057 (as µg/ml)[9] |
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to generate the data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and incubated overnight to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[10] The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a desired duration.
-
Cell Fixation: After treatment, the cells are fixed by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[11]
-
Staining: The plates are washed with water and air-dried. Subsequently, an SRB solution (typically 0.4% in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.[11][12]
-
Washing: Unbound SRB is removed by washing the plates with 1% acetic acid.[12]
-
Solubilization and Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at 510-540 nm.[12][13] The cell viability is determined by comparing the absorbance of treated cells to that of untreated controls.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and proliferation.[14] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[15][16] Several benzimidazole derivatives have been designed to inhibit EGFR signaling.
Caption: EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.
Topoisomerase I Inhibition
Topoisomerase I is an essential enzyme that relaxes supercoiled DNA during replication and transcription.[2] Some anticancer drugs, including certain benzimidazole derivatives, act as topoisomerase I inhibitors.[2][17] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death.[18]
Caption: Mechanism of Topoisomerase I inhibition by benzimidazole derivatives.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxic evaluation of new 1H-benzo[d]imidazole derivatives of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]
- 7. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assay [bio-protocol.org]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IC50 Values for 1H-benzo[d]imidazole Derivatives
The 1H-benzo[d]imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its versatile pharmacological activities.[1] Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential as inhibitors of key biological targets. This comparison focuses on the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.
Comparison of IC50 Values
The following table summarizes the IC50 values of several 1H-benzo[d]imidazole derivatives against various cancer cell lines and enzymes. This data highlights the structure-activity relationships and the therapeutic potential of this class of compounds.
| Compound | Target | IC50 Value (µM) | Reference |
| Compound 12b (a 1H-benzo[d]imidazole derivative) | Human Topoisomerase I (Hu Topo I) | 16 | [2] |
| Compounds 11a, 12a, 12b (1H-benzo[d]imidazole derivatives) | 60 human cancer cell lines | 0.16 - 3.6 (GI50) | [2] |
| Compound 6c (3-Br substituted benzylidenebenzohydrazide hybrid) | Various cancer cell lines | 7.82 - 10.21 | [3][4] |
| Compound 6i (3-F substituted benzylidenebenzohydrazide hybrid) | Various cancer cell lines | 7.82 - 10.21 | [3][4] |
| Compound 6h (2-F substituted benzylidenebenzohydrazide hybrid) | EGFR, HER2, CDK2, AURKC | Not specified | [3] |
| Compound 6i | mTOR enzyme | Not specified | [3] |
| Compound 33 (N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide) | 17β-HSD10 | 1.65 ± 0.55 | [5] |
| Compound 3c (imidazole-based EGFR inhibitor) | EGFR | 0.236 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections describe the protocols used to determine the IC50 values presented in this guide.
Human Topoisomerase I DNA Relaxation Assay
The inhibitory activity of the 1H-benzo[d]imidazole derivatives against human topoisomerase I (Hu Topo I) was determined using a DNA relaxation assay.[2]
-
Reaction Mixture: The reaction mixture (20 µL) contained 0.5 µg of supercoiled pBR322 DNA, 1 U of Hu Topo I, and the test compound at varying concentrations in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL bovine serum albumin).
-
Incubation: The mixture was incubated at 37°C for 30 minutes.
-
Termination: The reaction was terminated by adding 2 µL of 10% SDS.
-
Analysis: The samples were subjected to electrophoresis on a 1% agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA) at 70 V for 4 hours.
-
Visualization: The gel was stained with ethidium bromide (0.5 µg/mL) and photographed under UV light. The percentage of relaxed DNA was quantified using densitometry.
-
IC50 Determination: The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in the amount of relaxed DNA.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of the synthesized compounds against various cancer cell lines were evaluated using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined as the concentration of the compound that inhibited 50% of cell growth.
17β-HSD10 Inhibition Assay
The inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) was determined as follows[5]:
-
Transfection: HEK293T cells were transfected with a plasmid encoding for 17β-HSD10.
-
Cell Lysis: After 48 hours, the cells were lysed, and the supernatant containing the enzyme was collected.
-
Inhibition Assay: The enzymatic reaction was performed in a 96-well plate. The reaction mixture contained the cell lysate, NAD+, allopregnanolone (the substrate), and the test compound at various concentrations.
-
Incubation and Measurement: The mixture was incubated at 37°C, and the production of NADH was monitored by measuring the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
IC50 Determination: The IC50 values were calculated from the dose-response curves using GraphPad Prism software.[5]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of the compounds discussed in this guide.
References
- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of Benzimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the cross-reactivity of these compounds is paramount for developing selective and safe therapeutics. This guide provides a comparative overview of the selectivity of various benzimidazole derivatives, with a focus on kinase inhibition and cytotoxicity.
Disclaimer: As of November 2025, publicly available experimental data specifically detailing the cross-reactivity profile of 1,6-Dimethyl-1H-benzo[d]imidazole is limited. Therefore, the data presented for this specific compound is hypothetical and for illustrative purposes only . The comparative data for other benzimidazole derivatives is based on published literature.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity and cytotoxicity of selected benzimidazole derivatives against various kinases and cancer cell lines. This allows for a direct comparison of their selectivity profiles.
| Compound | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| This compound | EGFR | (Hypothetical) | HCT-116 | (Hypothetical) | N/A |
| HER2 | (Hypothetical) | HepG2 | (Hypothetical) | ||
| CDK2 | (Hypothetical) | MCF-7 | (Hypothetical) | ||
| Compound 6h[1] | EGFR | 8.21 | HCT-116 | 9.83 | [1] |
| HER2 | 9.45 | HepG2 | 8.12 | [1] | |
| CDK2 | 10.13 | MCF-7 | 11.45 | [1] | |
| Compound 6i[1] | EGFR | 7.98 | HCT-116 | 8.91 | [1] |
| HER2 | 8.76 | HepG2 | 7.82 | [1] | |
| CDK2 | 9.87 | MCF-7 | 10.21 | [1] | |
| mTOR | 12.34 | - | - | [1] | |
| Compound 12b[2][3] | Topoisomerase I | 16 | Various | 0.16 - 3.6 | [2][3] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
Methodology:
-
Kinase enzymes (e.g., EGFR, HER2, CDK2) are incubated with a specific substrate and ATP.
-
The benzimidazole derivative is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay where light output is proportional to the amount of ATP remaining in the well.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability (GI50) Assay
Objective: To determine the concentration of a compound required to inhibit the growth of a cancer cell line by 50% (GI50).
Methodology:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The benzimidazole derivative is added at various concentrations.
-
Cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the MTT or SRB assay.
-
The absorbance is measured, and GI50 values are calculated from the dose-response curves.
Visualizing Biological Interactions
Kinase Inhibition Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving some of the kinases targeted by the compared benzimidazole derivatives. Understanding these pathways is crucial for interpreting the downstream effects of kinase inhibition.
Caption: Simplified signaling pathway showing inhibition points of benzimidazole derivatives.
Experimental Workflow for Cross-Reactivity Screening
This diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound.
Caption: General workflow for determining the cross-reactivity of a new chemical entity.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of 1H-benzo[d]imidazole Analogs: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various substituted 1H-benzo[d]imidazole analogs. While specific experimental data for 1,6-Dimethyl-1H-benzo[d]imidazole analogs is not extensively available in the public domain, this guide focuses on closely related derivatives to highlight the therapeutic potential and structure-activity relationships within this important heterocyclic scaffold.
The 1H-benzo[d]imidazole core is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory activities.[1][3][4] This guide summarizes key quantitative data, experimental protocols, and mechanisms of action for several reported 1H-benzo[d]imidazole analogs to inform future drug discovery and development efforts.
Anticancer Activity: Topoisomerase I Inhibition and Cytotoxicity
A significant area of research for 1H-benzo[d]imidazole analogs is their potential as anticancer agents. Many derivatives have been shown to exert their cytotoxic effects by targeting essential cellular machinery involved in cancer cell proliferation and survival. One of the key mechanisms of action is the inhibition of human topoisomerase I (Hu Topo I), an enzyme critical for DNA replication and repair.[5][6][7]
A series of novel 1H-benzo[d]imidazoles (BBZs) have been designed and synthesized with various functional groups, demonstrating potent growth inhibition against a panel of 60 human cancer cell lines.[5][6][7] The most potent of these compounds, 11a , 12a , and 12b , exhibited 50% growth inhibition (GI₅₀) values in the micromolar to nanomolar range.[5][6][7] Notably, compound 12b also showed significant inhibition of Hu Topo I with an IC₅₀ of 16 μM.[5][6][7]
Quantitative Anticancer Activity Data
| Compound | Target/Assay | Cell Line(s) | Activity (GI₅₀/IC₅₀) | Reference |
| 11a | NCI-60 Panel | 60 Human Cancer Cell Lines | 0.16 - 3.6 µM (GI₅₀) | [5][6][7] |
| 12a | NCI-60 Panel | 60 Human Cancer Cell Lines | 0.16 - 3.6 µM (GI₅₀) | [5][6][7] |
| 12b | NCI-60 Panel | 60 Human Cancer Cell Lines | 0.16 - 3.6 µM (GI₅₀) | [5][6][7] |
| 12b | Human Topoisomerase I | - | 16 µM (IC₅₀) | [5][6][7] |
| 18b | Tubulin Polymerization | A549, MCF-7, K562 | 0.12 µM, 0.15 µM, 0.21 µM (IC₅₀) | [8] |
| 18b | Tubulin Polymerization | - | 2.1 µM (IC₅₀) | [8] |
Mechanism of Action: Topoisomerase I Inhibition
1H-benzo[d]imidazole analogs can act as topoisomerase I inhibitors by intercalating into the DNA at the site of cleavage. This binding stabilizes the enzyme-DNA complex, preventing the re-ligation of the cleaved DNA strand and leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.kfas.org.kw [pure.kfas.org.kw]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Benzimidazole-Based Kinase Inhibitors Against Established Broad-Spectrum Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a dimethyl-benzimidazole derivative against two well-known kinase inhibitors, Staurosporine and Sunitinib. This report summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potential of kinase inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for 2-phenyl-1H-benzo[d]imidazole, the broad-spectrum but non-selective inhibitor Staurosporine, and the multi-targeted inhibitor Sunitinib against various kinases.
| Kinase Target | 2-phenyl-1H-benzo[d]imidazole (IC50) | Staurosporine (IC50) | Sunitinib (IC50) |
| CDK4/CycD1 | -8.2 kcal/mol (Binding Energy)¹ | - | - |
| Aurora B | - | - | - |
| Protein Kinase C (PKC) | - | 3 nM | - |
| p60v-src | - | 6 nM | - |
| Protein Kinase A (PKA) | - | 7 nM | - |
| CaM Kinase II | - | 20 nM | - |
| VEGFR2 | - | - | 80 nM[3] |
| PDGFRβ | - | - | 2 nM[3] |
| c-Kit | - | - | Inhibits[4] |
| FLT3 | - | - | 250 nM (wild-type), 30-50 nM (mutant)[5] |
¹In silico docking study; a lower binding energy suggests stronger inhibition.[6] It is important to note that in silico data provides a theoretical estimation of binding affinity and requires experimental validation.
Established Kinase Inhibitors for Comparison
Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective ATP-competitive kinase inhibitor[7][8]. Its broad activity across the kinome makes it a valuable tool in kinase research for target validation and as a positive control in screening assays, though its lack of selectivity limits its therapeutic use.
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers[3][4]. It primarily targets VEGFRs and PDGFRs, key regulators of angiogenesis and tumor growth, but also inhibits other kinases such as c-Kit and FLT3[4][5].
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of IC50 values is typically performed using an in vitro kinase assay. While specific protocols may vary depending on the kinase and the detection method, a general workflow is outlined below[9][10][11][12].
Objective: To measure the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and other components to optimize enzyme activity)
-
Test compound (e.g., 1,6-Dimethyl-1H-benzo[d]imidazole) and control inhibitors (e.g., Staurosporine)
-
Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)
-
Microplates
General Procedure:
-
Compound Preparation: A serial dilution of the test compound and control inhibitors is prepared in an appropriate solvent, typically DMSO.
-
Reaction Setup: The kinase, substrate, and kinase buffer are added to the wells of a microplate.
-
Inhibitor Addition: The serially diluted compounds are added to the reaction wells. A control with no inhibitor is included to measure 100% kinase activity.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be measured by scintillation counting. Other methods include ELISA with phosphospecific antibodies or fluorescence-based assays.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Cellular Signaling and Experimental Design
To better understand the context of kinase inhibition and the experimental process, the following diagrams have been generated.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target of kinase inhibitors.
Caption: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 9. In vitro protein kinase assay [bio-protocol.org]
- 10. In vitro kinase assay [protocols.io]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Bioactivity of 1,6-Dimethyl-1H-benzo[d]imidazole: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bioactivity of 1,6-Dimethyl-1H-benzo[d]imidazole. Due to the limited publicly available data on this specific isomer, this guide leverages data from the closely related and well-studied isomer, 5,6-Dimethyl-1H-benzo[d]imidazole, and compares its activity with established FDA-approved drugs containing the benzimidazole scaffold.
The benzimidazole core is a prominent heterocyclic pharmacophore found in a variety of therapeutically active compounds. While direct experimental data on the bioactivity of this compound is scarce in the current literature, the biological activities of its isomers and other derivatives suggest potential therapeutic applications. This guide will focus on the confirmed bioactivities of the 5,6-dimethyl isomer as a proxy and draw comparisons with the well-documented activities of FDA-approved benzimidazole drugs, Omeprazole and Albendazole.
Comparative Bioactivity Data
The following table summarizes the available quantitative data for 5,6-Dimethyl-1H-benzo[d]imidazole derivatives and the comparator drugs. It is important to note that the bioactivity of benzimidazole derivatives is highly dependent on the nature and position of their substituents.
| Compound/Derivative | Target/Activity | Measurement | Value | Reference |
| 5,6-Dimethyl-1H-benzo[d]imidazole Derivatives | Anticancer (SMMC-7721 cell line) | IC50 | < 10 µM | [1] |
| Acetylcholinesterase (AChE) Inhibition | IC50 | Low µM range | [2] | |
| Butyrylcholinesterase (BChE) Inhibition | IC50 | Low µM range | [2] | |
| Omeprazole | Proton Pump (H+/K+ ATPase) Inhibition | - | Irreversible Inhibition | [3] |
| Albendazole | Anthelmintic | - | Broad Spectrum | [4] |
| Anticancer (various cell lines) | IC50 | Varies (µM range) | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for assessing the anticancer and antimicrobial activities of benzimidazole compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., 5,6-Dimethyl-1H-benzo[d]imidazole derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL). The plates are then incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of a compound against various microbial strains can be determined using the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Workflows
The following diagrams illustrate a generalized signaling pathway that can be targeted by benzimidazole derivatives and a typical experimental workflow for drug screening.
Caption: Generalized mechanism of anticancer action for some benzimidazole derivatives.
Caption: A typical workflow for the evaluation of a novel compound's bioactivity.
Comparison with Alternatives
Omeprazole
Omeprazole is a widely used proton pump inhibitor that contains a benzimidazole core. Its primary mechanism of action is the irreversible inhibition of the H+/K+ ATPase (proton pump) in the gastric parietal cells, which is responsible for the final step in gastric acid secretion.[3] This targeted action makes it highly effective in the treatment of acid-related disorders. Unlike the potential broad-spectrum activities of other benzimidazoles, omeprazole's activity is highly specific.
Albendazole
Albendazole is a broad-spectrum anthelmintic agent, also built around a benzimidazole structure.[4] Its primary mode of action is the inhibition of tubulin polymerization in parasites, which disrupts microtubule-dependent processes, leading to the death of the parasite.[4] In recent years, albendazole has been investigated for its anticancer properties, with studies showing its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] This dual activity highlights the versatility of the benzimidazole scaffold.
Conclusion
While direct evidence for the bioactivity of this compound is currently lacking in the scientific literature, the documented activities of its isomer, 5,6-Dimethyl-1H-benzo[d]imidazole, suggest that it may possess anticancer and enzyme-inhibiting properties. The broader family of benzimidazole derivatives has a well-established and diverse range of biological activities, from the highly specific proton pump inhibition of omeprazole to the broad-spectrum anthelmintic and potential anticancer effects of albendazole. Further experimental investigation is necessary to fully elucidate the specific bioactivity profile of this compound and to determine its potential as a therapeutic agent. Researchers are encouraged to use the provided experimental protocols as a starting point for such investigations.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazole
Inferred Hazard Profile
Based on the hazard classifications of related benzimidazole compounds, 1,6-Dimethyl-1H-benzo[d]imidazole should be handled as a hazardous substance. The following table summarizes the known hazards of similar compounds, suggesting a potential hazard profile for this compound.
| Hazard Classification | Related Compound Examples | Potential Hazards for this compound |
| Acute Toxicity (Oral) | 2-Chloro-1H-benzimidazole | Harmful if swallowed |
| Skin Corrosion/Irritation | 2-Chloro-1H-benzimidazole | Causes skin irritation |
| Serious Eye Damage/Irritation | 2-Chloro-1H-benzimidazole | Causes serious eye irritation |
| Respiratory Irritation | 2-Chloro-1H-benzimidazole | May cause respiratory irritation |
| Environmental Hazard | General Benzimidazole Derivatives | Potential for long-term adverse effects in the aquatic environment |
Note: This information is inferred from related compounds and should be treated as a precautionary guideline. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, harmful).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. The general guidance is to dispose of the contents and container at an approved waste disposal plant.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 1,6-Dimethyl-1H-benzo[d]imidazole
This guide provides crucial safety and logistical information for the handling and disposal of 1,6-Dimethyl-1H-benzo[d]imidazole, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar benzimidazole derivatives and are intended to ensure a safe laboratory environment.
Hazard Summary:
Personal Protective Equipment (PPE):
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. | EN 374.[5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated. | OSHA 29 CFR 1910.134 or European Standard EN 149.[3][4] |
Operational and Disposal Plans:
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Keep the container tightly closed and store in a dry place.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use absorbent materials to contain the spill.
-
Collect: Carefully take up the material and place it in a suitable container for disposal.[5]
-
Clean: Clean the affected area thoroughly.
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Contaminated packaging should be treated as the chemical itself.
Experimental Workflow for Safe Handling:
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
